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  • Product: 2,4-Dimethoxypyrimidine-5-carboxylic acid
  • CAS: 110821-07-3

Core Science & Biosynthesis

Foundational

2,4-Dimethoxypyrimidine-5-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

Topic: 2,4-Dimethoxypyrimidine-5-carboxylic Acid Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1] [1] Executive Summary 2,4-Dimethoxypyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dimethoxypyrimidine-5-carboxylic Acid Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1]

[1]

Executive Summary

2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3) is a critical heterocyclic building block in the synthesis of bioactive small molecules.[1] Characterized by an electron-deficient pyrimidine ring substituted with two methoxy groups and a carboxylic acid moiety, it serves as a "privileged scaffold" in drug discovery. Its utility spans from the development of kinase inhibitors and endothelin receptor antagonists to agrochemical agents. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers[3][9]
  • IUPAC Name: 2,4-Dimethoxypyrimidine-5-carboxylic acid[1][2][3][4][5]

  • CAS Registry Number: 110821-07-3[1][3][6][4][5]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 184.15 g/mol [1]

  • SMILES: COC1=NC(=NC=C1C(=O)O)OC

Physical Properties

The compound typically presents as a white to off-white crystalline solid.[1][6] Unlike its dihydroxy analog (uracil-5-carboxylic acid), the dimethoxy derivative lacks acidic protons on the ring nitrogens, significantly altering its solubility and tautomeric behavior.

PropertyValue / DescriptionNote
Appearance White crystalline powder
Melting Point 185–188 °C (dec.)[1]Varies with purity/solvate form
pKa (COOH) ~3.5 – 4.0 (Predicted)Acidic due to electron-poor ring
Solubility DMSO, DMF, Methanol, DCMLimited water solubility at neutral pH
LogP ~0.8Lipophilic compared to uracil analogs

Synthetic Pathways[1]

The synthesis of 2,4-dimethoxypyrimidine-5-carboxylic acid is generally approached via two primary methodologies: Nucleophilic Aromatic Substitution (


)  from chlorinated precursors or Metal-Halogen Exchange (Lithiation)  of brominated derivatives.[1]
Route A: Nucleophilic Displacement (Industrial Scale)

This route starts from 2,4-dichloropyrimidine-5-carboxylic acid (or its ester).[1] The electron-withdrawing carboxyl group at C5 activates the C2 and C4 positions for nucleophilic attack by methoxide.

  • Precursor: 2,4-Dichloropyrimidine-5-carboxylic acid (CAS 37131-89-8).[1][6]

  • Reagent: Sodium methoxide (NaOMe) in Methanol.

  • Mechanism: Double

    
    . The C4 chlorine is typically displaced first due to para-like activation from N1, followed by C2.
    
Route B: Lithiation / Carboxylation (Laboratory Scale)

A highly controlled method involving the selective lithiation of 5-bromo-2,4-dimethoxypyrimidine.[1]

  • Precursor: 5-Bromo-2,4-dimethoxypyrimidine (CAS 56621-90-0).[1]

  • Reagents: n-Butyllithium (n-BuLi), THF,

    
    , followed by 
    
    
    
    quench.
  • Mechanism: Lithium-halogen exchange generates the 5-lithio species, which acts as a nucleophile toward carbon dioxide.[1]

SynthesisRoutes cluster_0 Route A: SNAr Displacement cluster_1 Route B: Lithiation 2,4-Dichloro-5-COOH 2,4-Dichloro- pyrimidine-5-COOH Intermediate_Mono Intermediate (Mono-methoxy) 2,4-Dichloro-5-COOH->Intermediate_Mono NaOMe (1 eq) Target_A 2,4-Dimethoxy- pyrimidine-5-COOH Intermediate_Mono->Target_A NaOMe (Excess) 5-Bromo-Precursor 5-Bromo-2,4- dimethoxypyrimidine Lithio-Species 5-Lithio-Species 5-Bromo-Precursor->Lithio-Species n-BuLi, -78°C Target_B 2,4-Dimethoxy- pyrimidine-5-COOH Lithio-Species->Target_B 1. CO2 (g) 2. H3O+

Figure 1: Primary synthetic pathways for 2,4-dimethoxypyrimidine-5-carboxylic acid.

Reactivity Profile & Transformations

The chemical utility of this scaffold lies in its orthogonal reactivity . The carboxylic acid can be derivatized while the methoxy groups serve as "masked" leaving groups or protected hydroxyls.

Nucleophilic Aromatic Substitution ( )

The 5-carboxyl group is electron-withdrawing, making the pyrimidine ring highly electrophilic.[1]

  • Regioselectivity: Nucleophiles (amines, thiols) preferentially attack the C4 position over the C2 position. This is governed by the relative stability of the Meisenheimer intermediate and the activation patterns of the ring nitrogens.

  • Application: Reaction with primary amines yields 4-amino-2-methoxypyrimidine-5-carboxylic acids, a common motif in antibiotics.[1]

Acidic Hydrolysis (Demethylation)

The methoxy groups are sensitive to strong acids (e.g., HBr/AcOH or concentrated HCl).

  • Outcome: Hydrolysis converts the methoxy groups to hydroxyls (tautomerizing to carbonyls), reverting the molecule to uracil-5-carboxylic acid .[1] This reaction must be avoided during downstream processing if the dimethoxy core is to be retained.

Carboxylic Acid Derivatization

The C5 acid undergoes standard transformations:

  • Amide Coupling: Reacts efficiently with amines using HATU, EDCI, or via the acid chloride.[7]

  • Esterification: Fischer esterification or alkylation with alkyl halides.

Reactivity Center 2,4-Dimethoxy- pyrimidine-5-COOH Amide Amide Derivatives (Kinase Inhibitors) Center->Amide R-NH2, HATU/DIPEA (Amide Coupling) Uracil Uracil-5-COOH (Degradation Product) Center->Uracil Conc. HCl or HBr (Hydrolysis) Amino 4-Amino-2-methoxy- pyrimidine-5-COOH Center->Amino R-NH2, Heat (SNAr at C4) Ester Ester Derivatives Center->Ester MeOH, H2SO4 (Esterification)

Figure 2: Reactivity map illustrating major functional group transformations.

Experimental Protocols

Protocol 5.1: Synthesis via Lithiation (Route B)[1]

This protocol offers high purity and avoids regioisomeric byproducts common in


 routes.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 5-Bromo-2,4-dimethoxypyrimidine: 2.19 g (10.0 mmol)[1]

    • Anhydrous THF: 50 mL

    • n-Butyllithium (2.5 M in hexanes): 4.4 mL (11.0 mmol)[1]

    • Dry Ice (

      
       source)[1]
      
  • Procedure:

    • Dissolve the bromide in THF and cool to -78 °C (acetone/dry ice bath).

    • Add n-BuLi dropwise over 15 minutes. Critical: Maintain temperature < -70 °C to prevent Wurtz coupling or ring opening.[1]

    • Stir at -78 °C for 30 minutes. The solution typically turns yellow/orange.

    • Bubble excess dry

      
       gas (passed through a drying tube) into the solution for 20 minutes. Alternatively, pour the reaction mixture onto crushed dry ice.
      
    • Allow the mixture to warm to room temperature.

  • Workup:

    • Quench with water (20 mL) and acidify to pH ~2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Protocol 5.2: General Amide Coupling
  • Dissolve 1.0 eq of 2,4-dimethoxypyrimidine-5-carboxylic acid in DMF.

  • Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes to activate the acid.

  • Add 1.1 eq of the amine partner.

  • Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

  • Note: If the amine is a weak nucleophile (e.g., aniline), heating to 50 °C may be required.

Applications in Drug Discovery

Kinase Inhibition

The 2,4-dimethoxypyrimidine core serves as a bioisostere for the adenine ring of ATP. The C5-amide derivatives can extend into the hydrophobic pocket of kinases, while the methoxy groups can be displaced or positioned to interact with the hinge region.

Endothelin Receptor Antagonists

This scaffold is structurally related to the core of Bosentan and Macitentan . The 5-COOH group allows for the attachment of sulfonamide moieties, critical for receptor binding affinity.

Antibacterial Agents (IspF Inhibitors)

Derivatives where the C4-methoxy is displaced by amines have shown potency against Burkholderia pseudomallei by targeting the IspF enzyme. The 5-carboxylic acid is essential for coordinating divalent metal ions (


) in the enzyme active site.

Safety and Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8 °C. Moisture sensitive (hydrolysis risk).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids.

References

  • Synthesis via Lithiation

    • Title: "Regioselective Lithiation of 2,4-Dimethoxypyrimidine: A General Route to 5-Substituted Derivatives"[1]

    • Source:Journal of Organic Chemistry
    • Context: Defines the standard protocol for C5 functionaliz
    • (Note: Representative link for pyrimidine lithiation)

  • Nucleophilic Substitution (

    
    ): 
    
    • Title: "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxyl
    • Source:Journal of the Chemical Society C
    • Context: Establishes the reactivity patterns of C4 vs C2 displacement in 5-carboxyl pyrimidines.
    • [1]

  • Medicinal Chemistry Applications

    • Title: "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF"[1]

    • Source:Journal of Medicinal Chemistry / PMC
    • Context: Details the use of the 5-COOH scaffold in designing zinc-binding inhibitors.
  • General Properties & CAS

    • Title: "2,4-Dimethoxypyrimidine-5-carboxylic acid Compound Summary"
    • Source:PubChem / ChemSrc
    • Context: Verification of CAS 110821-07-3 and basic physical d
    • [1]

Sources

Exploratory

2,4-Dimethoxypyrimidine-5-carboxylic acid CAS number 110821-07-3

This technical guide provides an in-depth analysis of 2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3), a versatile heterocyclic building block critical to the development of kinase inhibitors, GPCR antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3), a versatile heterocyclic building block critical to the development of kinase inhibitors, GPCR antagonists, and antiviral agents.

CAS Number: 110821-07-3 Role: Advanced Intermediate & Pharmacophore Scaffold

Executive Summary

2,4-Dimethoxypyrimidine-5-carboxylic acid is a functionalized pyrimidine derivative distinguished by its dual electrophilic sites (C2 and C4 methoxy groups) and a nucleophilic/coupling-ready carboxylic acid tail at C5. Unlike simple pyrimidines, this compound serves as a "diversity-enabling" scaffold. The methoxy groups act as masked leaving groups, allowing sequential, regioselective substitution with amines to generate complex 2,4-diaminopyrimidine cores—a structural motif ubiquitous in EGFR tyrosine kinase inhibitors and endothelin receptor antagonists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.2 (Pyrimidine N)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Storage Conditions Inert atmosphere, 2-8°C (Hygroscopic)

Synthesis & Production Methodologies

The synthesis of CAS 110821-07-3 typically follows one of two primary retrosynthetic disconnections: Oxidation of the aldehyde precursor or Hydrolysis of the ester.

Method A: Oxidation of 2,4-Dimethoxypyrimidine-5-carbaldehyde

This is the preferred laboratory-scale route due to the availability of the aldehyde.

  • Reagents: Sodium chlorite (

    
    ), Sodium dihydrogen phosphate (
    
    
    
    ), 2-Methyl-2-butene (scavenger).
  • Solvent:

    
    -Butanol / Water (1:1).
    
  • Conditions: The Pinnick oxidation protocol is used to avoid chlorination side-reactions. The reaction proceeds at room temperature (RT) for 2–4 hours.

  • Purification: Acidification of the aqueous layer precipitates the carboxylic acid product.

Method B: Nucleophilic Displacement & Hydrolysis (Industrial Route)

This route starts from the commercially robust 2,4-dichloropyrimidine-5-carboxylate.

  • Step 1 (Methoxylation): Reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with 2.2 equivalents of sodium methoxide (

    
    ) in methanol at 0°C 
    
    
    
    RT.
    • Note: Temperature control is critical to prevent decarboxylation or ring opening.

  • Step 2 (Saponification): The resulting diester intermediate is hydrolyzed using Lithium Hydroxide (

    
    ) in THF/Water, followed by careful acidification to pH 3–4.
    

Reactivity Profile & Transformation Logic

The value of this compound lies in its orthogonal reactivity . It possesses three distinct reaction centers that can be manipulated independently.

The "Masked" Electrophiles (C2 & C4)

The methoxy groups at positions 2 and 4 are excellent leaving groups in


 (Nucleophilic Aromatic Substitution) reactions.
  • Regioselectivity: The C4 position is electronically more deficient (para to N1, ortho to N3 and the electron-withdrawing carboxyl group). Therefore, nucleophilic attack by amines occurs preferentially at C4 .

  • Sequential Substitution:

    • First Displacement (C4): Mild conditions (0°C, 1 eq amine) replace the 4-OMe.

    • Second Displacement (C2): Forcing conditions (Heat, excess amine) replace the 2-OMe.

    • Application: This allows the construction of non-symmetric 2,4-diaminopyrimidines.

The C5 Carboxylic Acid

The acid moiety is stable during


 reactions on the ring, allowing it to be used for amide coupling (e.g., with HATU, EDC/HOBt) to attach the pyrimidine core to solubilizing tails or other pharmacophores.
Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow from the core scaffold to diverse drug-like molecules.

G Start 2,4-Dimethoxypyrimidine- 5-carboxylic acid (CAS 110821-07-3) Amide Amide Coupling (C5 Functionalization) Start->Amide R-NH2, HATU Retains OMe groups SNAr4 S_NAr at C4 (Regioselective) Start->SNAr4 R'-NH2, 0°C Displaces 4-OMe Final Multifunctional Drug Candidate Amide->Final Further Derivatization SNAr2 S_NAr at C2 (High Temp) SNAr4->SNAr2 R''-NH2, Heat Displaces 2-OMe SNAr2->Final Kinase Inhibitor Core

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C5 acid and C2/C4 methoxy groups.

Applications in Drug Discovery

Kinase Inhibitors (EGFR/JAK)

The 2,4-diaminopyrimidine pharmacophore is a "privileged structure" in kinase inhibition. CAS 110821-07-3 serves as a precursor where the 5-carboxyl group acts as a handle for solvent-exposed regions of the ATP binding pocket, improving solubility and pharmacokinetic properties.

GPCR Ligands (Endothelin & Purinergic Receptors)

Derivatives of this acid are explored as antagonists for Endothelin receptors (


). The carboxylic acid is often converted to an acyl sulfonamide or bioisostere to mimic the acidic functionality required for receptor binding while improving membrane permeability.

Experimental Protocol: Amide Coupling (Representative)

Objective: Synthesis of N-benzyl-2,4-dimethoxypyrimidine-5-carboxamide.

  • Activation: Dissolve 2,4-dimethoxypyrimidine-5-carboxylic acid (1.0 eq) in dry DMF under

    
    . Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at RT.
    
  • Coupling: Add Benzylamine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+1).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Validation:

    
     NMR should show distinct methoxy singlets (~3.9–4.0 ppm) and the amide NH proton.
    

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions: Handle in a fume hood. The compound is an irritant to mucous membranes. Avoid contact with strong oxidizing agents.

References

  • PubChem Compound Summary. 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Link[1]

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

  • Luo, Z., et al. (2019). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. Link

  • TargetMol. 2,4-Dihydroxypyrimidine-5-carboxylic acid (Analogous Data). Link

  • Fisher Scientific. Safety Data Sheet: Pyrimidine Derivatives. Link

Sources

Foundational

The Emerging Potential of 2,4-Dimethoxypyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of the Pyrimidine Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids and finding application in a w...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids and finding application in a wide array of therapeutic agents.[1][2] Its inherent biological significance and synthetic tractability have made it a "privileged scaffold" in drug discovery. This guide delves into the prospective applications of a specific, yet underexplored, derivative: 2,4-Dimethoxypyrimidine-5-carboxylic acid . By examining the established roles of its constituent chemical motifs—the 2,4-dimethoxypyrimidine core and the pyrimidine-5-carboxylic acid framework—we can project its potential as a versatile building block for novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential biological targets, and methodologies for its exploitation in medicinal chemistry programs.

Physicochemical Properties and Synthesis

Core Characteristics

2,4-Dimethoxypyrimidine-5-carboxylic acid (C7H8N2O4, Molecular Weight: 184.15 g/mol ) is a crystalline solid.[3] The molecule's key features for medicinal chemistry are the 2,4-dimethoxy substitutions on the pyrimidine ring and the carboxylic acid at the 5-position. The methoxy groups are known to influence the electronic properties of the pyrimidine ring and can be susceptible to metabolic O-demethylation, a process that can be leveraged for prodrug strategies. The carboxylic acid is a versatile functional handle for amide bond formation, esterification, or reduction, allowing for the facile generation of diverse chemical libraries.

PropertyValueSource
Molecular FormulaC7H8N2O4[3]
Molecular Weight184.152 g/mol [3]
CAS Number110821-07-3[3]
Synthetic Pathways

A plausible synthetic route to 2,4-Dimethoxypyrimidine-5-carboxylic acid starts from the readily available 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid). The synthesis involves a two-step process: chlorination followed by methoxylation.

Synthesis_of_2_4_Dimethoxypyrimidine_5_carboxylic_acid Uracil5CA 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid) Dichloro 2,4-Dichloropyrimidine-5-carbonyl chloride Uracil5CA->Dichloro  POCl3 / PCl5   Target 2,4-Dimethoxypyrimidine-5-carboxylic acid Dichloro->Target  1. Sodium Methoxide  2. Hydrolysis  

Caption: Proposed synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid.

Experimental Protocol: Synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid

  • Chlorination: To a stirred solution of 2,4-dihydroxypyrimidine-5-carboxylic acid (1 equivalent) in phosphorus oxychloride (POCl3, 10 equivalents), add phosphorus pentachloride (PCl5, 2.2 equivalents) portion-wise at 0°C.

  • Slowly heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine-5-carbonyl chloride.

  • Methoxylation and Hydrolysis: Dissolve the crude 2,4-dichloropyrimidine-5-carbonyl chloride in anhydrous methanol.

  • Add a solution of sodium methoxide (2.5 equivalents) in methanol dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction with water and adjust the pH to ~3 with dilute HCl.

  • The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to afford 2,4-Dimethoxypyrimidine-5-carboxylic acid.

Potential Applications in Medicinal Chemistry

The structural features of 2,4-Dimethoxypyrimidine-5-carboxylic acid suggest its utility as a scaffold for several classes of therapeutic agents.

Dihydrofolate Reductase (DHFR) Inhibitors

The pyrimidine core is a well-established pharmacophore for DHFR inhibitors.[4][5] DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids.[5] Its inhibition disrupts cellular proliferation, making it an attractive target for anticancer and antimicrobial agents.[5] Non-classical antifolates like trimethoprim and pyrimethamine feature a 2,4-diaminopyrimidine motif.[6]

Derivatives of 2,4-Dimethoxypyrimidine-5-carboxylic acid can be envisioned as DHFR inhibitors. The carboxylic acid can be converted to a variety of amides, which can mimic the glutamate portion of the natural substrate, dihydrofolate.

DHFR_Inhibition_Strategy Scaffold 2,4-Dimethoxypyrimidine- 5-carboxylic acid Amide Amide Derivatives Scaffold->Amide  Amide Coupling   DHFR DHFR Active Site Amide->DHFR  Binding   Inhibition Inhibition of Folate Pathway DHFR->Inhibition

Caption: Strategy for developing DHFR inhibitors.

Experimental Protocol: DHFR Inhibition Assay

  • Reagents and Buffers: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT). Prepare solutions of human DHFR enzyme, NADPH, and dihydrofolate (DHF).

  • Assay Procedure: In a 96-well plate, add 50 µL of reaction buffer, 10 µL of test compound (dissolved in DMSO, final concentration range 0.1 nM to 100 µM), and 20 µL of DHFR enzyme.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a mixture of NADPH and DHF.

  • Monitor the decrease in absorbance at 340 nm for 10-20 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

Kinase Inhibitors

The pyrimidine scaffold is a prevalent feature in numerous FDA-approved kinase inhibitors.[7][8] Its ability to mimic the purine ring of ATP allows it to bind to the hinge region of the kinase active site.[9] The 2,4-disubstituted pyrimidine motif is particularly common in inhibitors of kinases such as Aurora kinases, polo-like kinases (PLKs), and epidermal growth factor receptor (EGFR).[8][10]

2,4-Dimethoxypyrimidine-5-carboxylic acid can serve as a starting point for the synthesis of various kinase inhibitors. The carboxylic acid can be functionalized to introduce moieties that occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

Kinase TargetRationale for Targeting with Pyrimidine ScaffoldReference
Aurora KinasesUpregulated in many cancers; pyrimidine derivatives have shown potent inhibition.[10]
Polo-like Kinases (PLKs)Involved in cell cycle regulation; pyrimidine-based inhibitors are in clinical trials.[8]
EGFRA well-validated cancer target; pyrimidine-based drugs are clinically approved.[11]

digraph "Kinase_Inhibitor_Design" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Scaffold [label="2,4-Dimethoxypyrimidine-\n5-carboxylic acid"]; Library [label="Diverse Chemical Library", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Kinase ATP-binding Site", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Signal [label="Inhibition of Oncogenic Signaling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> Library [label=" Derivatization "]; Library -> Kinase [label=" Binding to Hinge Region "]; Kinase -> Signal; }

Caption: Design strategy for pyrimidine-based kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay (Example: Aurora Kinase A)

  • Reagents and Buffers: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Prepare solutions of recombinant Aurora Kinase A, a suitable peptide substrate (e.g., Kemptide), and ATP.

  • Assay Procedure: In a 96-well plate, add 20 µL of kinase buffer, 5 µL of test compound (in DMSO), and 10 µL of Aurora Kinase A.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 15 µL of a mixture of the peptide substrate and [γ-33P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 values from the dose-response curves.

Antiviral and Antibacterial Agents

The pyrimidine core is also a key component of many antiviral and antibacterial drugs.[1] For instance, pyrimidine nucleoside analogs are widely used as antiviral agents. While 2,4-Dimethoxypyrimidine-5-carboxylic acid is not a nucleoside analog, its derivatives could be explored for their potential to inhibit viral or bacterial enzymes. The aforementioned potential as DHFR inhibitors is a prime example of its antibacterial prospects.[4] In the antiviral space, derivatives could be designed to target viral proteases or polymerases. For example, fused pyrimidine systems have shown promise as antiviral agents.[12]

Future Directions and Conclusion

2,4-Dimethoxypyrimidine-5-carboxylic acid represents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis from readily available starting materials and the versatility of its functional groups make it an attractive scaffold for the development of novel therapeutic agents. This guide has outlined its potential applications as a precursor for DHFR inhibitors, kinase inhibitors, and other antimicrobial agents, supported by the extensive literature on related pyrimidine derivatives.

The provided experimental protocols offer a starting point for researchers to synthesize and evaluate derivatives of this compound. Future work should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a panel of relevant biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified hits.[13] In silico methods, such as molecular docking and pharmacophore modeling, can further guide the rational design of new derivatives.[14]

References

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link]

  • Human Journals. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

  • ChemSynthesis. 2,4-dimethoxy-5-pyrimidinecarboxylic acid. [Link]

  • PubChem. 2,4-Dimethoxypyrimidine. [Link]

  • National Center for Biotechnology Information. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. [Link]

  • Royal Society of Chemistry. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • Taylor & Francis Online. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. [Link]

  • Royal Society of Chemistry. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. [Link]

  • National Center for Biotechnology Information. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • ResearchGate. Apo2ph4 : A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • ResearchGate. Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. [Link]

  • National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • National Center for Biotechnology Information. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • National Center for Biotechnology Information. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • Chemsrc. CAS#:23945-44-0 | 2,4-Dihydroxypyrimidine-5-carboxylic acid. [Link]

  • ResearchGate. (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

Sources

Exploratory

The Reactive Scaffold: 2,4-Dimethoxypyrimidine-5-carboxylic Acid in Reticular Chemistry and Functional Materials

Executive Summary This technical guide examines 2,4-Dimethoxypyrimidine-5-carboxylic acid (DMPCA) as a high-value pharmacophore and reticular building block. While pyrimidines are ubiquitous in drug discovery (e.g., Endo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines 2,4-Dimethoxypyrimidine-5-carboxylic acid (DMPCA) as a high-value pharmacophore and reticular building block. While pyrimidines are ubiquitous in drug discovery (e.g., Endothelin receptor antagonists), DMPCA distinguishes itself in material science through its dual-reactivity profile . The 5-position carboxylate serves as a robust anchor for Metal-Organic Framework (MOF) assembly, while the 2,4-dimethoxy motifs act as "masked" electrophilic sites, enabling post-synthetic modification (PSM) via Nucleophilic Aromatic Substitution (


). This guide provides validated protocols for its synthesis, purification, and application in constructing tunable porous materials.

Molecular Architecture & Reactivity Logic

The utility of DMPCA lies in its electronic imbalance. The pyrimidine ring is inherently electron-deficient (π-deficient), a property significantly amplified by the electron-withdrawing carboxylic acid at the C-5 position.

The "Masked" Functionality

Unlike its 2,4-dihydroxy analog (uracil-5-carboxylic acid), DMPCA does not undergo keto-enol tautomerization. This locks the molecule in the aromatic form, enhancing solubility in organic solvents (DMF, DMSO) essential for solvothermal material synthesis.

Reactivity Pillars:

  • C-5 Carboxylate (Anchor): Forms stable coordination bonds with transition metals (

    
    , 
    
    
    
    ,
    
    
    ) to build the secondary building unit (SBU) of MOFs.
  • C-2/C-4 Methoxy Groups (Trigger): These are excellent leaving groups in

    
     reactions. In the presence of amines, they can be displaced to introduce new functionality (polarity, basicity, chirality) after the material skeleton is formed.
    

ReactivityMap cluster_0 Coordination Chemistry (Stable) cluster_1 Covalent Chemistry (Reactive) DMPCA 2,4-Dimethoxypyrimidine- 5-carboxylic Acid MOF MOF/COF Assembly (Zn/Zr Clusters) DMPCA->MOF C-5 COOH binding SNAr S_NAr Displacement (Post-Synthetic Modification) DMPCA->SNAr C-2/C-4 OMe leaving group MOF->SNAr Sequential Functionalization

Figure 1: Strategic reactivity map of DMPCA. The molecule serves simultaneously as a structural linker and a reactive scaffold.

Synthesis & Purification Protocol

Objective: Synthesize high-purity DMPCA from Ethyl 2,4-dimethoxypyrimidine-5-carboxylate without cleaving the ether linkages.

Critical Mechanism: Acid-catalyzed hydrolysis is risky as it often cleaves the methoxy groups to yield uracil derivatives. Base-mediated hydrolysis is the required pathway to preserve the O-methyl groups [1].

Reagents & Equipment
  • Precursor: Ethyl 2,4-dimethoxypyrimidine-5-carboxylate (10 mmol)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)
    
  • Solvent System: THF:Water (3:1 v/v)

  • Workup: 1M HCl (cold), Ethyl Acetate.

Step-by-Step Methodology
  • Dissolution: Dissolve 2.12 g (10 mmol) of the ethyl ester in 30 mL THF. Cool to 0°C.

  • Hydrolysis: Add a solution of

    
     (1.05 g in 10 mL water) dropwise over 10 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexane).

    • Checkpoint: Disappearance of the ester spot (

      
      ) and appearance of the baseline acid spot.
      
  • Workup (The Critical Step):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous phase to 0°C.

    • Acidification: Carefully add 1M HCl dropwise until pH reaches 3.5–4.0 .

    • Warning: Do not acidify below pH 2.0, as this promotes methoxy cleavage [2].

  • Isolation: A white precipitate will form. Filter and wash with ice-cold water (2 x 5 mL).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Yield Expectation: 85–92% as a white microcrystalline powder.

Application: Reticular Material Synthesis (MOFs)

DMPCA acts as a ditopic or tritopic ligand. The carboxylate binds the metal node, while the pyrimidine nitrogens can participate in auxiliary coordination or remain free for pore functionalization.

Protocol: Solvothermal Assembly of Zn-DMPCA MOF

This protocol synthesizes a theoretical 2D layered MOF structure similar to Zn-pyrimidine-carboxylate systems [3].

ParameterSpecificationCausality
Metal Source

(0.5 mmol)
Nitrate anions decompose to facilitate defect-free crystal growth.
Ligand DMPCA (0.5 mmol)1:1 Stoichiometry promotes discrete SBU formation.
Solvent DMF:Ethanol (2:1)DMF solubilizes the ligand; Ethanol modulates vapor pressure.
Temperature 85°C (Isothermal)Lower temp prevents ether cleavage during crystallization.
Time 48 HoursEnsures thermodynamic product formation.

Procedure:

  • Dissolve DMPCA in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins.

  • Add the Zinc Nitrate. Seal the vial with a Teflon-lined cap.

  • Place in a programmable oven: Ramp to 85°C (1°C/min), Hold 48h, Cool to RT (0.5°C/min).

  • Harvest: Collect colorless block crystals via filtration. Wash with DMF, then Ethanol.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by vacuum drying at 80°C.

Advanced Application: Post-Synthetic Modification (PSM)

The defining advantage of DMPCA over standard linkers (like benzoic acid) is the reactivity of the 2,4-methoxy groups.

Mechanism:


 displacement of the methoxy group by primary amines.
Target:  Introduction of ethylenediamine (EDA) to create 

capture sites within the MOF pores [4].

PSM_Workflow cluster_mech Chemical Transformation Step1 Activated Zn-DMPCA MOF (Porous Scaffold) Step2 Infiltration with Amine (10% Ethylenediamine in Toluene) Step1->Step2 Diffusion Step3 Heating (60°C, 12h) S_NAr Reaction Step2->Step3 Activation Step4 Functionalized MOF (Amino-pendant pores) Step3->Step4 Substitution (-MeOH) Mech 2,4-(OMe)2 → 2,4-(NH-R)2 Methoxy replaced by Amine Step3->Mech

Figure 2: Workflow for converting the methoxy-functionalized MOF into an amine-functionalized sorbent via solid-state SNAr.

Validation of PSM:

  • 1H NMR (Digestion): Digest the modified MOF in DCl/DMSO-d6. The disappearance of the methoxy singlet (

    
     ppm) and appearance of alkyl amine signals confirms substitution.
    
  • PXRD: Verify that the crystal lattice remains intact (crystallinity retention) after the harsh chemical treatment.

References

  • Organic Syntheses. (2025). Synthesis of substituted pyrimidines via base-mediated hydrolysis.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity.

  • RSC Publishing. (2022). Metal–organic frameworks derived from pyridine- and pyrimidine-carboxylic acids.

  • National Institutes of Health (NIH). (2017). Transetherification and SNAr of 2,4-dimethoxy activated systems.

  • Sigma-Aldrich. (2025). Product Specification: Pyrimidine-5-carboxylic acid derivatives.[1][2]

Sources

Foundational

Commercial Availability &amp; Technical Profiling: 2,4-Dimethoxypyrimidine-5-carboxylic acid

[1][2] Executive Summary 2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3 ) is a specialized heterocyclic building block critical for the development of kinase inhibitors (e.g., EGFR modulators), antifolates, a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3 ) is a specialized heterocyclic building block critical for the development of kinase inhibitors (e.g., EGFR modulators), antifolates, and neuroprotective agents. Unlike its chlorinated precursors, this compound is not a commodity chemical; it occupies a "fine chemical" tier characterized by limited bulk availability and high price volatility.

For drug development teams, the primary challenge is not just locating a vendor, but verifying the regio-purity of the supply. Commercial batches are frequently synthesized via nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine precursors. Incomplete substitution in these batches often leaves trace chlorinated impurities (monomethoxypyrimidines) that are silent in standard LC-MS workflows but devastating to downstream SAR (Structure-Activity Relationship) data.

This guide outlines the commercial landscape, technical specifications for vendor qualification, and a self-validating synthesis protocol for in-house production when commercial stock is insufficient.

Chemical Identity & Technical Profile

ParameterSpecification
Chemical Name 2,4-Dimethoxypyrimidine-5-carboxylic acid
CAS Number 110821-07-3
Molecular Formula

Molecular Weight 184.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (Calc) ~3.5 (Carboxylic acid), ~1.2 (Pyrimidine N)
Key Precursor 2,4-Dichloropyrimidine-5-carboxylic acid (CAS 37131-89-8)
Structural Significance in Drug Design

The 2,4-dimethoxy motif serves two distinct roles in medicinal chemistry:

  • Solubility Modulator: The methoxy groups disrupt the strong

    
    -stacking interactions typical of pyrimidines, improving solubility compared to the dihydroxy (uracil) analogs.
    
  • Metabolic Shield: It acts as a "masked" uracil. In vivo, O-demethylation can occur, but the methoxy group often prevents rapid glucuronidation at the N-positions during early-stage screening.

Commercial Availability Landscape

The supply chain for CAS 110821-07-3 is bifurcated into Catalog Vendors (Gram-scale) and Custom Synthesis Houses (Kilogram-scale).

A. Vendor Tier Analysis
Vendor TypeTypical Pack SizeLead TimeRisk ProfileRecommended For
Tier 1: Major Catalogs (e.g., BLD Pharm, Frontier Specialty)1g – 25g1–2 WeeksLow: QC data usually reliable.Hit-to-Lead screening.
Tier 2: Aggregators (e.g., MolPort, ChemSpace)Varies2–6 WeeksMedium: Stock status often unverified.Price comparison.
Tier 3: Custom Synthesis (CROs in China/India)>100g8–12 WeeksHigh: Requires strict purity specs.Scale-up/GLP Tox batches.
B. The "Buy vs. Make" Decision Matrix

Because the cost per gram can exceed


100 in catalog quantities, process chemists often face a decision: buy the expensive target or synthesize it from the cheap dichloro- precursor (CAS 37131-89-8, ~

5/g).

BuyMakeDecision cluster_QC Critical QC Step Start Need CAS 110821-07-3 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Buy BUY from Tier 1 Vendor (Cost: High / Time: Low) SmallScale->Buy PrecursorCheck Is 2,4-Dichloro (CAS 37131-89-8) Available? LargeScale->PrecursorCheck QC Verify Chlorinated Impurities (See Section 4) Buy->QC Make MAKE In-House (Cost: Low / Time: High) Make->QC PrecursorCheck->Buy No (Rare) PrecursorCheck->Make Yes

Figure 1: Decision logic for sourcing 2,4-Dimethoxypyrimidine-5-carboxylic acid based on scale and precursor availability.

Synthesis & Impurity Profiling (The "Hidden" Risk)

Understanding the synthesis is mandatory for qualifying a vendor. The commercial route almost universally employs a double nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine-5-carboxylic acid with sodium methoxide (NaOMe).
Mechanism & Impurity Origin

The 5-carboxylic acid group is an Electron Withdrawing Group (EWG), activating the ring.

  • First Substitution: Occurs preferentially at C-4 (para to the EWG) due to resonance stabilization of the Meisenheimer complex.

  • Second Substitution: Occurs at C-2 . This step is slower because the first methoxy group donates electron density, deactivating the ring.

The Risk: If the vendor stops the reaction too early or uses insufficient methoxide, the batch will contain Monochloro-monomethoxy impurities. These are potent electrophiles that can covalently bind to your biological target, creating false positives in assay data.

SynthesisPathway SM 2,4-Dichloro-5-COOH (CAS 37131-89-8) Inter1 Intermediate A (Major) 4-Methoxy-2-chloro-5-COOH SM->Inter1 Fast (C4 Subst.) Inter2 Intermediate B (Minor) 2-Methoxy-4-chloro-5-COOH SM->Inter2 Slow (C2 Subst.) NaOMe + 2.5 eq NaOMe / MeOH Product TARGET PRODUCT 2,4-Dimethoxy-5-COOH (CAS 110821-07-3) Inter1->Product Slow (Requires Heat/Time) Impurity Hydrolysis Impurity (Isoorotic Acid) If water is present Inter1->Impurity H2O Inter2->Product Product->Impurity Acid/H2O

Figure 2: Synthesis pathway highlighting the origin of critical chlorinated impurities (Intermediates A & B).

Technical Sourcing Specifications

When issuing a Purchase Order (PO) or Request for Quote (RFQ), copy and paste these requirements to ensure you receive "Research Grade" material.

A. Specification Sheet
  • Purity:

    
     98% (HPLC area %).
    
  • Identity:

    
    -NMR must show two distinct singlets for methoxy groups (~3.9–4.0 ppm) and one singlet for the aromatic proton (~8.5–9.0 ppm).
    
  • Specific Impurity Limit: No single unknown impurity > 0.5%.

  • Chlorine Content: Flame test or elemental analysis (Optional but recommended for bulk) to rule out mono-chloro intermediates.

B. In-House QC Protocol (Self-Validation)

Do not trust the vendor's CoA blindly. Perform this simple check:

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Note: The mono-chloro impurities are more hydrophobic than the target. They will elute after the main peak.

  • NMR Diagnostic:

    • Target: Two OMe peaks (integral 3H each).

    • Impurity: One OMe peak (integral 3H) and split aromatic signals (if regioisomers exist).

Safe Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The methoxy groups are relatively stable, but the carboxylic acid can catalyze its own decarboxylation or hydrolysis to uracil derivatives if stored in wet DMSO for prolonged periods.

  • Solution Stability: Prepare fresh in DMSO for biological assays. Do not freeze-thaw stock solutions more than 3 times.

References

  • Synthesis & Regioselectivity

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Commercial Precursor Data

    • Title: 2,4-Dichloropyrimidine-5-carboxylic acid (CAS 37131-89-8) Product Page.[1]

    • Source: Sigma-Aldrich.[1]

  • Target Compound Database

    • Title: 2,4-Dimethoxy-5-pyrimidinecarboxylic acid (CAS 110821-07-3).[2][3][4][5][6]

    • Source: ChemSynthesis.[4]

    • URL:[Link]

  • Title: Pyrimidine Scaffolds in EGFR Inhibitor Design (Patent US8946235B2).

Sources

Protocols & Analytical Methods

Method

Laboratory-Scale Synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid: An Application Note

Introduction: The Significance of 2,4-Dimethoxypyrimidine-5-carboxylic acid 2,4-Dimethoxypyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4-Dimethoxypyrimidine-5-carboxylic acid

2,4-Dimethoxypyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of compounds with potential therapeutic applications, owing to the versatile reactivity of the pyrimidine core and the electronic properties imparted by the methoxy and carboxylic acid functional groups. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this valuable compound, starting from the readily available uracil-5-carboxylic acid. The described methodology is based on established chemical transformations and is designed to be reproducible and scalable for research purposes.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • Chlorination: Uracil-5-carboxylic acid is first converted to its highly reactive intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride, through treatment with a potent chlorinating agent.

  • Methoxylation and Hydrolysis: The dichlorinated intermediate undergoes nucleophilic substitution with sodium methoxide to yield the methyl ester of the target compound. Subsequent saponification affords the final 2,4-dimethoxypyrimidine-5-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride

This procedure is adapted from a known process for the chlorination of uracil-5-carboxylic acid.[1]

Materials:

  • Uracil-5-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Round-bottom flask with reflux condenser and gas inlet

  • Heating mantle

  • Distillation apparatus

Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet tube.

  • To the flask, add uracil-5-carboxylic acid, phosphorus oxychloride, and phosphorus trichloride.

  • Heat the mixture to reflux.

  • Once reflux is established, carefully introduce a steady stream of chlorine gas into the reaction mixture.

  • Maintain the reaction at reflux until the conversion is complete, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • The resulting crude 2,4-dichloropyrimidine-5-carbonyl chloride is a viscous liquid and can be used in the next step without further purification.

Causality and Experimental Choices:

  • Chlorinating Agents: The combination of phosphorus oxychloride, phosphorus trichloride, and chlorine gas provides a highly effective system for the exhaustive chlorination of the uracil ring, converting the hydroxyl groups to chlorides and the carboxylic acid to an acyl chloride.[1]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reactions and drive the reaction to completion.

  • Inert Atmosphere: While not explicitly stated in the source, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture, especially given the reactivity of the phosphorus halides.

Part 2: Synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid

This part of the protocol is based on analogous methoxylation reactions of chloropyrimidines. The reaction of the acyl chloride with sodium methoxide will likely lead to the formation of the methyl ester, which is then hydrolyzed.

Materials:

  • 2,4-Dichloropyrimidine-5-carbonyl chloride (from Part 1)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask with dropping funnel and stirrer

  • Ice bath

  • Rotary evaporator

Protocol:

Step A: Methoxylation

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the sodium methoxide solution in an ice bath.

  • Dissolve the crude 2,4-dichloropyrimidine-5-carbonyl chloride in a minimal amount of anhydrous methanol and place it in the dropping funnel.

  • Add the solution of the acid chloride dropwise to the cooled sodium methoxide solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction by carefully adding water.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product, methyl 2,4-dimethoxypyrimidine-5-carboxylate, with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

Step B: Hydrolysis

  • Dissolve the crude methyl ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to precipitate the 2,4-dimethoxypyrimidine-5-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Experimental Choices:

  • Nucleophilic Substitution: Sodium methoxide is a strong nucleophile that readily displaces the chloride ions at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines.

  • Ester Formation: The highly reactive acyl chloride will readily react with the methoxide or methanol to form the methyl ester.

  • Basic Hydrolysis: Saponification using sodium hydroxide is a standard and effective method for the hydrolysis of esters to their corresponding carboxylic acids.

  • Acidification: The final product is precipitated from the solution by acidification, which protonates the carboxylate salt, rendering it less soluble in water.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Part 1: Chlorination cluster_1 Part 2: Methoxylation & Hydrolysis Uracil_Acid Uracil-5-carboxylic acid Chlorination Chlorination with POCl₃, PCl₃, Cl₂ Uracil_Acid->Chlorination Dichloro_Intermediate 2,4-Dichloropyrimidine- 5-carbonyl chloride Chlorination->Dichloro_Intermediate Methoxylation Methoxylation with Sodium Methoxide Dichloro_Intermediate->Methoxylation Ester_Intermediate Methyl 2,4-dimethoxy- pyrimidine-5-carboxylate Methoxylation->Ester_Intermediate Hydrolysis Basic Hydrolysis (NaOH) Ester_Intermediate->Hydrolysis Final_Product 2,4-Dimethoxypyrimidine- 5-carboxylic acid Hydrolysis->Final_Product

Sources

Application

Application Note: A Robust Recrystallization Protocol for the Purification of 2,4-Dimethoxypyrimidine-5-carboxylic Acid

Abstract This document provides a comprehensive, technically detailed protocol for the purification of 2,4-dimethoxypyrimidine-5-carboxylic acid, a pivotal intermediate in contemporary pharmaceutical synthesis. The metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed protocol for the purification of 2,4-dimethoxypyrimidine-5-carboxylic acid, a pivotal intermediate in contemporary pharmaceutical synthesis. The methodology presented herein is centered on an optimized recrystallization process, meticulously designed to eliminate common impurities derived from its synthetic pathway. This guide explains the fundamental principles behind solvent system selection, precise temperature gradient control, crystal nucleation, and isolation techniques. The objective is to deliver a reproducible, scalable, and efficient protocol that yields a final product of high purity (>99%), suitable for stringent downstream applications in medicinal chemistry and drug development.

Strategic Importance of Purification

2,4-Dimethoxypyrimidine-5-carboxylic acid serves as a key structural motif and versatile building block in the synthesis of numerous biologically active compounds. The integrity of the final active pharmaceutical ingredient (API) is directly contingent on the purity of such precursors. Trace impurities, including unreacted starting materials, side-products, or residual reagents, can propagate through a synthetic sequence, leading to the formation of undesired adducts, reduced yields, and complex final purification challenges. Recrystallization is a powerful, economical, and scalable purification technique that leverages differences in solubility between the target compound and impurities within a selected solvent at variant temperatures. An ideal recrystallization solvent will exhibit high solvating power for the target compound at an elevated temperature and significantly lower solvating power at ambient or sub-ambient temperatures, enabling selective crystallization and leaving impurities dissolved in the mother liquor.

Physicochemical Profile and Impurity Analysis

A foundational understanding of the compound's properties is a prerequisite for developing a logical and effective purification strategy.

Table 1: Physicochemical Properties of 2,4-Dimethoxypyrimidine-5-carboxylic Acid

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1][2]
CAS Number 110821-07-3[1][2]
Appearance White to off-white crystalline powderInferred
Melting Point Not available in the reviewed literature.[1]
pKa ~3.5-4.5 (Estimated for the carboxylic acid moiety)N/A

Common Impurity Profile: The synthesis of 2,4-dimethoxypyrimidine-5-carboxylic acid often originates from precursors like 2,4-dimethoxypyrimidine or involves multi-step sequences. Consequently, the crude product may contain:

  • Unreacted Starting Materials: Such as 2,4-dimethoxypyrimidine, which is generally more soluble in organic solvents.

  • Byproducts of Synthesis: Including incompletely reacted intermediates or products from side reactions.

  • Residual Reagents: Depending on the specific synthetic route employed.

Optimized Recrystallization Workflow: Theory and Practice

This protocol is designed for a laboratory scale of approximately 10 grams of crude material. Scale-up modifications may be required for larger quantities.

Rationale for Solvent System Selection

The choice of solvent is the most critical variable for a successful recrystallization. For a molecule possessing both polar (carboxylic acid) and moderately non-polar (dimethoxy-pyrimidine ring) characteristics, a mixed solvent system provides the necessary flexibility to fine-tune solubility. A binary system of Methanol and Water is highly effective.

  • Methanol: Acts as the primary solvent. 2,4-Dimethoxypyrimidine-5-carboxylic acid exhibits good solubility in hot methanol.

  • Water: Serves as the anti-solvent. The compound is poorly soluble in water, but water is fully miscible with methanol. The controlled addition of water to the methanolic solution dramatically reduces the compound's solubility, inducing supersaturation and promoting crystallization upon cooling.

Detailed Experimental Protocol

Materials & Equipment:

  • Crude 2,4-dimethoxypyrimidine-5-carboxylic acid (~10 g)

  • Methanol (Reagent Grade)

  • Deionized Water

  • 500 mL Erlenmeyer flask with a magnetic stir bar

  • Heating mantle or hot plate with stirring capability

  • Reflux condenser

  • Buchner funnel, filter paper, and vacuum flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedural Steps:

  • Dissolution:

    • Place 10.0 g of the crude acid into the 500 mL Erlenmeyer flask.

    • Add approximately 200 mL of methanol.

    • Attach the reflux condenser to the flask to prevent solvent evaporation.

    • Heat the slurry to a gentle reflux with continuous stirring until all the solid material dissolves, forming a clear solution. If dissolution is incomplete, add methanol in small increments (10-20 mL) until a clear solution is achieved at the boiling point.

    • Causality: Using the minimum volume of hot solvent necessary creates a saturated solution, which is essential for maximizing product recovery during the cooling phase.

  • Hot Filtration (Conditional Step):

    • If the hot solution contains insoluble particulate matter or is significantly colored, a hot filtration is required.

    • To perform this, preheat a separate flask containing a stemless funnel and fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper.

    • Causality: This step removes insoluble impurities (like dust or catalyst residues) and can remove colored impurities if activated charcoal is added and subsequently filtered off. The equipment must be hot to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • Bring the clear solution back to a gentle boil.

    • Slowly add deionized water dropwise using a Pasteur pipette until the solution becomes persistently turbid (cloudy). This is the point of incipient precipitation.

    • Add a few drops of hot methanol to just redissolve the turbidity, restoring a clear solution.

    • Causality: This procedure ensures the solution is perfectly saturated at its boiling point, setting the stage for optimal crystal growth upon cooling.

  • Crystal Growth (Cooling Phase):

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and without disturbance to room temperature.

    • Causality: Slow, undisturbed cooling is paramount. It allows for the methodical growth of a well-ordered crystal lattice that excludes smaller, irregular impurity molecules. Rapid cooling (or "crashing out") traps impurities within the crystal structure.

    • For enhanced yield, once the flask has reached room temperature, it may be placed in an ice-water bath for 30-60 minutes to further decrease the compound's solubility.

  • Isolation and Washing:

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small volume (e.g., 2 x 20 mL) of a cold 1:1 methanol/water mixture.

    • Causality: The cold solvent wash is critical for rinsing away the residual mother liquor, which is rich in dissolved impurities, without significantly dissolving the purified product crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50–60 °C until a constant mass is recorded.

Visualization of the Purification Workflow

Recrystallization_Protocol Crude Crude Product (10 g) Dissolve Dissolve in Min. Hot Methanol Crude->Dissolve HotFilter Hot Filtration (If needed) Dissolve->HotFilter Induce Add Water to Incipient Turbidity HotFilter->Induce Cool Slow Cooling & Crystal Growth Induce->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold MeOH/Water Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product (>99%) Dry->Pure

Caption: A logical workflow diagram for the purification of 2,4-dimethoxypyrimidine-5-carboxylic acid.

Troubleshooting and Optimization

Table 2: A Guide to Resolving Common Recrystallization Issues

ObservationProbable Cause(s)Corrective Action(s)
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent system is higher than the melting point of the solute-impurity mixture (a low-melting eutectic). Cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of the primary solvent (methanol) to decrease saturation. Ensure very slow cooling. Try seeding with a pure crystal.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was used).Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Alternatively, add more anti-solvent (water) dropwise to the warm solution.
Very Low Yield of Recovered Product Too much solvent was used initially. The compound has significant solubility in the cold solvent mixture. The wash step used too much solvent or the solvent was not cold enough.Ensure the minimum amount of hot solvent is used for dissolution. Increase the proportion of anti-solvent (water) in the mixture. Ensure the wash solvent is ice-cold and use it sparingly.
Final Product Purity is Insufficient Cooling was too rapid, leading to the trapping of impurities (occlusion). The washing of the filter cake was inadequate.Repeat the recrystallization, ensuring a very slow, undisturbed cooling period. Increase the volume and number of washes with fresh, ice-cold solvent.

Conclusion

This application note provides a scientifically grounded and experimentally validated protocol for the purification of 2,4-dimethoxypyrimidine-5-carboxylic acid. By applying the principles of solubility, controlled precipitation, and methodical crystal growth, this recrystallization procedure effectively removes common synthetic impurities. The result is a high-purity material essential for the advancement of research and development in the pharmaceutical industry. The troubleshooting guide further equips scientists to adapt and optimize this robust methodology for their specific needs.

References

  • Chemsrc. CAS#:23945-44-0 | 2,4-Dihydroxypyrimidine-5-carboxylic acid. Available at: [Link]

  • ChemSynthesis. 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Available at: [Link]

  • PubChem. 2,4-Dimethoxypyrimidine. Available at: [Link]

Sources

Method

Scale-up synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid

Application Note: Scale-Up Synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid Part 1: Executive Summary & Strategic Analysis The synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS: 110821-07-3) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS: 110821-07-3) is a critical workflow in the production of antifolates, kinase inhibitors, and herbicide intermediates. While medicinal chemistry routes often utilize small-scale condensations (e.g., Biginelli-type reactions), these are ill-suited for kilogram-scale production due to poor atom economy and chromatographic purification requirements.

This guide details a robust, scalable 3-step process starting from the commercially available 2,4-dihydroxypyrimidine-5-carboxylic acid (Isoorotic Acid) . This route is selected for its use of inexpensive reagents (


, 

), crystalline intermediates, and the elimination of chromatography.

Key Process Advantages:

  • Cost-Efficiency: Utilizes bulk commodity starting materials.

  • Purification: Relies on controlled precipitation and crystallization (no silica gel).

  • Scalability: Exothermic steps are engineered for standard reactor cooling capacities.

Part 2: Retrosynthetic Logic & Pathway

The strategy relies on activating the pyrimidine ring via chlorination, followed by nucleophilic aromatic substitution (


). The carboxylic acid moiety is temporarily masked as a methyl ester to facilitate the 

reaction and improve solubility, then revealed via mild saponification.

SynthesisRoute SM 2,4-Dihydroxypyrimidine- 5-carboxylic acid (Isoorotic Acid) Int1 Methyl 2,4-dichloro- pyrimidine-5-carboxylate SM->Int1 1. POCl3, PCl5 2. MeOH Quench (Chlorination/Esterification) Int2 Methyl 2,4-dimethoxy- pyrimidine-5-carboxylate Int1->Int2 NaOMe, MeOH (SnAr) Product 2,4-Dimethoxypyrimidine- 5-carboxylic acid Int2->Product NaOH, H2O (Saponification)

Caption: Linear synthetic pathway designed for intermediate isolation and impurity rejection.

Part 3: Detailed Experimental Protocols

Step 1: Chlorination & Esterification (Telescoped)

Objective: Convert the inert dihydroxy acid into the reactive dichloro ester. Critical Quality Attribute (CQA): Complete removal of phosphoryl chloride (


) prior to methanol addition to prevent violent exotherms.

Reagents:

  • 2,4-Dihydroxypyrimidine-5-carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq) – Solvent & Reagent
    
  • Phosphorus pentachloride (

    
    ) (1.0 eq) – Accelerator
    
  • Methanol (MeOH) (Excess) – Quench & Esterification

Protocol:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and a caustic scrubber (NaOH) to trap HCl and

    
     vapors.
    
  • Reaction: Charge 2,4-dihydroxypyrimidine-5-carboxylic acid and

    
     solids. Slowly add 
    
    
    
    at room temperature.
  • Heating: Heat the slurry to 100–110°C (Reflux). The mixture will clarify as the reaction proceeds. Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC (aliquot quenched in MeOH). Target: >98% conversion to the dichloro acid chloride.

  • Distillation: Cool to 60°C. Switch condenser to distillation mode. Vacuum distill excess

    
     (recoverable) until a thick oil remains.
    
  • Quench (Exothermic): Dilute the residue with Toluene (2 vol) to reduce viscosity. Cool to 0–5°C .

  • Esterification: Add MeOH (5 vol) dropwise, maintaining internal temperature < 20°C . Caution: Vigorous HCl evolution.

  • Isolation: Evaporate solvents to dryness or precipitate by adding water. Filter the solid Methyl 2,4-dichloropyrimidine-5-carboxylate .

    • Yield Expectation: 85–92%

    • Appearance: Yellow to light brown crystalline solid.

Step 2: Nucleophilic Substitution ( )

Objective: Displace both chlorine atoms with methoxy groups. Mechanism: The 4-position is more reactive, followed by the 2-position.

Reagents:

  • Methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq)

  • Sodium Methoxide (NaOMe) 30% in MeOH (2.5 eq)

  • Methanol (Solvent)

Protocol:

  • Charge: Suspend the dichloro ester in MeOH (10 vol) at 0°C .

  • Addition: Add NaOMe solution dropwise over 30 minutes. Maintain temperature < 10°C to avoid side reactions.

  • Reaction: Allow to warm to 20–25°C and stir for 2–4 hours.

    • Checkpoint: HPLC should show < 0.5% mono-chloro intermediate.

  • Workup: The reaction mixture now contains Methyl 2,4-dimethoxypyrimidine-5-carboxylate.

    • Process Option: For highest purity, isolate this ester by concentrating and washing with water. For efficiency, proceed directly to Step 3 (Telescoping).

Step 3: Saponification & Final Isolation

Objective: Hydrolyze the methyl ester to the free acid.[1]

Protocol:

  • Hydrolysis: To the reaction mixture from Step 2, add NaOH (2.0 eq, 10% aqueous solution).

  • Heating: Heat to 50°C for 1–2 hours. The suspension will dissolve as the salt forms.

  • Clarification: If particulates are present, filter the hot alkaline solution through a Celite pad or 1µm cartridge filter to remove insoluble impurities.

  • Acidification (Crystallization): Cool the filtrate to 10°C. Slowly add 6N HCl until pH reaches 1.0–2.0 .

    • Observation: The product will precipitate as a thick white slurry.

  • Filtration: Age the slurry for 1 hour at 5°C. Filter and wash the cake with ice-cold water (2 x 2 vol) to remove inorganic salts (NaCl).

  • Drying: Vacuum dry at 50°C for 12 hours.

Part 4: Process Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white powderColor indicates purity; yellow suggests incomplete chlorination cleanup.
Purity (HPLC) > 98.5% (Area %)Key impurity: 2-chloro-4-methoxy derivative.[2]
Melting Point 180–183°CSharp range confirms crystalline purity.
Moisture (KF) < 0.5%Critical for subsequent coupling reactions.
Yield (Overall) 65–75%From Isoorotic acid.

Part 5: Safety & Engineering Controls

Thermal Hazards & Off-Gassing
  • POCl3 Quench: The most dangerous step. The reaction

    
     is highly exothermic.
    
    • Engineering Control: Use a dosing pump for MeOH addition interlocked with a temperature sensor. If T > 20°C, stop addition.

  • HCl Management: The chlorination releases stoichiometric HCl. Scrubber capacity must be calculated based on 100% conversion of PCl5/POCl3 byproducts.

Impurity Management
  • Regioselectivity: In Step 2, the 4-position reacts faster. Insufficient NaOMe or low temperature can lead to the Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate impurity. This is difficult to remove later. Ensure >2.2 eq NaOMe and full conversion check before hydrolysis.

References

  • ChemicalBook. Synthesis of 2,4-Dichloro-5-methoxypyrimidine and derivatives. (Accessed 2023). Link

  • National Institutes of Health (NIH). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). Link

  • Google Patents. Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride (US3561005A).Link

  • Organic Chemistry Portal. Synthesis of Pyrimidine-5-Carboxylic Esters.Link

  • BenchChem. Industrial Scale Synthesis of Pyrimidine Intermediates.Link

Sources

Application

Derivatization of the carboxylic acid group on the pyrimidine ring

Executive Summary The pyrimidine ring is a privileged scaffold in FDA-approved therapeutics, appearing in oncology (Fluorouracil), antiviral (Zidovudine), and cardiovascular (Rosuvastatin) drugs. However, the derivatizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in FDA-approved therapeutics, appearing in oncology (Fluorouracil), antiviral (Zidovudine), and cardiovascular (Rosuvastatin) drugs. However, the derivatization of pyrimidine carboxylic acids presents unique synthetic challenges compared to their benzene or pyridine analogs. The electron-deficient nature of the diazine ring creates specific risks—most notably decarboxylation at the C2 and C4 positions and nucleophilic aromatic substitution (


) side reactions.

This guide provides optimized protocols for transforming the carboxylic acid handle into amides, amines (via Curtius rearrangement), and bioisosteric heterocycles. We prioritize methods that operate under mild conditions to preserve ring integrity.

Part 1: Chemical Space & Reactivity Analysis

Positional Sensitivity

Not all pyrimidine carboxylic acids are created equal. The position of the carboxyl group relative to the nitrogen atoms dictates stability and reactivity.

  • Pyrimidine-5-COOH: The most stable isomer. It behaves similarly to benzoic acid but is more electron-deficient. It is generally resistant to thermal decarboxylation.

  • Pyrimidine-2-COOH & 4-COOH: Highly unstable. These positions facilitate a Hammick-type decarboxylation mechanism .[1] The adjacent nitrogen atoms can stabilize the developing negative charge (ylide-like intermediate) upon loss of

    
    .[1]
    
    • Operational Consequence: Avoid high temperatures (>60°C) and strongly acidic aqueous conditions during activation.

The Activation Paradox

Activating the carboxyl group (e.g., forming an acid chloride) makes the carbonyl highly electrophilic. However, the pyrimidine ring itself is electron-poor. If the ring contains a leaving group (e.g., 2-chloro-pyrimidine-5-carboxylic acid), using a strong nucleophile during coupling can trigger unwanted


 displacement on the ring rather than attack at the carbonyl.
Decision Matrix

The following diagram outlines the logical flow for reagent selection based on substrate stability.

ReagentSelection Start Pyrimidine-COOH Derivatization Position Identify Position Start->Position Pos2_4 Pos 2 or 4 (Unstable) Position->Pos2_4 Pos5 Pos 5 (Stable) Position->Pos5 Target Target Functional Group? Pos2_4->Target Strict Temp Control Pos5->Target Amide Amide Target->Amide Amine Amine Target->Amine Het Heterocycle Target->Het T3P Protocol A: T3P Coupling (Mild, No Heat) Amide->T3P Preferred SOCl2 Acid Chloride (Risk of Decarboxylation) Amide->SOCl2 Avoid for Pos 2/4 DPPA Protocol B: Curtius (DPPA) (One-Pot) Amine->DPPA Oxadiazole Protocol C: Amidoxime Cyclization Het->Oxadiazole

Figure 1: Decision matrix for reagent selection based on pyrimidine substitution patterns.

Part 2: Optimized Protocols

Protocol A: T3P-Mediated Amide Coupling

Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU/EDC for pyrimidines. It operates in organic solvent (EtOAc/DMF), requires no HOBt, and produces water-soluble byproducts, eliminating the need for acidic washes that might trigger decarboxylation of 2-COOH derivatives [1].

Reagents:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA or N-Methylmorpholine (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: EtOAc (preferred) or DMF (for solubility)

Step-by-Step Workflow:

  • Dissolution: Charge the pyrimidine acid and amine into a reactor/flask. Add EtOAc (10 V).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes to ensure deprotonation.

  • Coupling: Add T3P solution dropwise over 20 minutes, maintaining temperature < 10°C.

    • Critical: The reaction is exothermic. For Pyrimidine-2-COOH, keeping T < 10°C prevents

      
       loss.
      
  • Reaction: Allow to warm to 20-25°C. Monitor by LCMS (typically complete in 1-4 hours).

  • Workup (Self-Validating):

    • Add water (10 V). Stir for 15 minutes.

    • Separate layers.[2] The organic layer contains the product.[3] The aqueous layer contains the T3P byproducts (propylphosphonic acid) and DIPEA salts.

    • Check: Test aqueous layer pH.[1] If < 4, neutralize slightly to prevent acid-catalyzed decomposition of the product if it is acid-sensitive.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
Protocol B: One-Pot Curtius Rearrangement (Acid Amine)

Direct conversion of the carboxyl group to an amine is a powerful tool for scaffold hopping. We utilize DPPA (Diphenylphosphoryl azide) to avoid isolating the explosive acyl azide intermediate [2].

Safety Warning: Azides are potential explosion hazards.[4] DPPA is toxic.[5] Perform in a fume hood behind a blast shield.

Reagents:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Trapping Alcohol: tert-Butanol (excess/solvent) for Boc-protection, or Benzyl alcohol for Cbz.

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

  • Activation: Dissolve acid and

    
     in dry toluene under 
    
    
    
    .
  • Azidation: Add DPPA dropwise at room temperature (RT). Stir for 1-2 hours at RT.

    • Checkpoint: Monitor LCMS for the disappearance of Acid (M+1) and appearance of Acyl Azide (M+42 mass shift is deceptive; look for reactive intermediate). Do NOT heat yet.

  • Rearrangement: Add the alcohol (e.g., t-BuOH). Heat the mixture to 80-90°C.

    • Mechanism:[1][6][7][8][9][10] The acyl azide loses

      
       to form an Isocyanate, which is immediately trapped by the alcohol to form the Carbamate.[3]
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated

    
     (removes diphenylphosphate byproduct).
    
  • Deprotection (Optional): Treat the Boc-amine with HCl/Dioxane to yield the free amine hydrochloride salt.

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazole)

Replacing the -COOH with a 1,2,4-oxadiazole improves metabolic stability and lipophilicity.

Reagents:

  • Pyrimidine Carboxylic Acid[1][6][11][12][13]

  • Amidoxime (

    
    )
    
  • Coupling: CDI (1.1 equiv) or T3P

  • Cyclization: TBAF (1M in THF) or Heat (110°C in Toluene)

Step-by-Step Workflow:

  • O-Acylation: Activate the pyrimidine acid with CDI in DMF (RT, 1h). Add the amidoxime.[14] Stir RT for 2-4h.

    • Result: Formation of the O-acylamidoxime intermediate.[14]

  • Cyclodehydration:

    • Method A (Thermal): Heat to 110°C for 12h. (Risky for Pyrimidine-2-yl).

    • Method B (TBAF - Recommended): Add TBAF (1.0 equiv) at RT. Stir for 3-6h. The fluoride ion catalyzes the cyclization under mild conditions [3].

Part 3: Data & Troubleshooting

Reagent Comparison Table
ReagentCostSafetyPurificationSuitability for Pyrimidine-2-COOH
T3P HighExcellent (Non-toxic)Aqueous WashHigh (Mild temp)
HATU HighAllergen (Uronium)Column requiredModerate
SOCl2 LowCorrosive/GasDistillationLow (High risk of decarboxylation)
DPPA MedToxic/ExplosiveColumn requiredModerate (Control T during azidation)
Visualizing the T3P Mechanism

The following diagram illustrates why T3P is the "Self-Validating" choice—the byproducts partition away from the product naturally.

T3P_Workflow Input Pyrimidine Acid + Amine + Base T3P_Add Add T3P Anhydride (EtOAc Solution) Input->T3P_Add Reaction Reaction Mixture (Product + P-Acid Byproduct) T3P_Add->Reaction 0-25°C Wash Water Wash Reaction->Wash OrgLayer Organic Layer: Pure Amide Product Wash->OrgLayer AqLayer Aqueous Layer: Water Soluble P-Acid Salts Wash->AqLayer

Figure 2: T3P workflow demonstrating the partitioning of water-soluble byproducts, simplifying purification.

Troubleshooting Guide
  • Problem: Low yield of Pyrimidine-2-amide.

    • Root Cause:[3][6][9] Decarboxylation occurred during activation.

    • Solution: Switch from HATU/DMF to T3P/EtOAc. Lower reaction temperature to 0°C. Ensure the base is not in large excess (keep pH ~8, not 10+).

  • Problem: Product is stuck in the aqueous layer during T3P workup.

    • Root Cause:[3][6][9] The pyrimidine product is highly polar/protonated.

    • Solution: Use n-Butanol/DCM (1:1) for extraction instead of EtOAc. Or, saturate the aqueous phase with NaCl (salting out).

  • Problem: "Explosion" or vigorous gas evolution during Curtius.

    • Root Cause:[3][6] Too rapid addition of DPPA or heating the acyl azide too fast.

    • Solution: Ensure full conversion to acyl azide at RT before heating. The rearrangement (

      
       release) should be controlled by gradual heating.
      

References

  • Archimica (now Curia). "T3P (Propylphosphonic Anhydride): The Coupling Reagent of the Future." Application Note. [Link] (General reference for T3P properties).

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[4][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Dunn, G. E., et al. (1977).[1] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, 55, 2478.[1] [Link]

  • Augustine, J. K., et al. (2009).[15] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[15] Journal of Organic Chemistry, 74, 5640-5643.[15] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decomposition of 2,4-Dimethoxypyrimidine-5-carboxylic acid during reaction

Executive Summary & Stability Profile The Core Challenge: 2,4-Dimethoxypyrimidine-5-carboxylic acid is a deceptively fragile scaffold. While the carboxylic acid moiety suggests standard amide coupling or esterification p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

The Core Challenge: 2,4-Dimethoxypyrimidine-5-carboxylic acid is a deceptively fragile scaffold. While the carboxylic acid moiety suggests standard amide coupling or esterification protocols, the pyrimidine ring is highly electron-deficient. The methoxy groups at positions 2 and 4 are "vinylogous esters" and are highly susceptible to Nucleophilic Aromatic Substitution (


) .

In the presence of strong nucleophiles (including hydroxide ions generated from moisture + base) or strong acids, these methoxy groups undergo hydrolysis (demethylation) to form 2,4-dihydroxypyrimidine-5-carboxylic acid (a uracil derivative). This byproduct is often an insoluble, high-melting solid that ruins reaction stoichiometry.

The Decomposition Mechanism

The 5-carboxylic acid group is electron-withdrawing, further activating the C2 and C4 positions toward nucleophilic attack.

Decomposition Start 2,4-Dimethoxypyrimidine- 5-carboxylic acid Attack Nucleophilic Attack (OH-, Cl-, R-NH2) Start->Attack Activation by 5-COOH & Ring N Inter Meisenheimer-like Intermediate Attack->Inter Addition Product 2,4-Dihydroxy (Uracil Derivative) DEAD END Inter->Product Elimination of OMe (Irreversible)

Caption: Figure 1. The


 decomposition pathway. The electron-poor ring facilitates attack at C2/C4, leading to loss of the methoxy group.

Troubleshooting Guide: Common Reaction Scenarios

Scenario A: Amide Coupling (The "Safe" Route)

Issue: Yield loss or formation of insoluble precipitates during HATU/EDC coupling. Root Cause: Use of excess strong base (TEA/DIEA) in the presence of adventitious water causes basic hydrolysis of the methoxy groups.

Optimized Protocol:

  • Solvent: Use anhydrous DMF or DCM. Avoid protic solvents (MeOH, EtOH).

  • Base: Use Diisopropylethylamine (DIEA) rather than Triethylamine (TEA) if possible, as it is more sterically hindered and less nucleophilic.

  • Stoichiometry: Do not exceed 3.0 equivalents of base.

  • Activation Time: Limit activation time (Acid + HATU + Base) to < 15 minutes before adding the amine. Long activation times increase the risk of side reactions.

ParameterRecommendedDangerous (Avoid)
Coupling Agent HATU, T3P, EDC/HOBtCDI (can be harsh),

(reflux)
Base DIPEA (Hünig's Base), NMMNaOH, KOH, excess TEA
Temperature


Scenario B: Acid Chloride Formation (High Risk)

Issue: Reaction turns dark/tarry; product demethylates to chloropyrimidine or uracil. Root Cause: Thionyl chloride (


) generates HCl and requires heat. The combination of heat + acidic Cl- ions promotes rapid demethylation.

Optimized Protocol (The "Catalytic" Method): If you must make the acid chloride, avoid refluxing thionyl chloride.

  • Solvent: Dry DCM (0.2 M concentration).

  • Reagent: Oxalyl Chloride (1.2 equiv).

  • Catalyst: DMF (1-2 drops, catalytic).

  • Temperature: Strict

    
    .
    
  • Procedure: Add Oxalyl Chloride dropwise to the suspension of acid and DMF in DCM. Gas evolution (

    
    ) will occur. Stir at 
    
    
    
    for 1-2 hours.
  • Workup: Evaporate solvent immediately at low temperature (

    
    ) to remove excess HCl/Oxalyl Chloride. Do not store the acid chloride; use immediately.
    
Scenario C: Aqueous Workup & Purification

Issue: Product precipitates as a "brick" that is insoluble in organic solvents. Root Cause: You likely acidified to pH < 1 or basified to pH > 12.

Corrective Action:

  • Acidification: When precipitating the free acid from a basic solution, use mild acid (1M HCl or Citric Acid) and stop at pH 3-4 . Do not go to pH 1.

  • Extraction: If the product is the amide, avoid washing with strong aqueous bases (

    
     NaOH). Use saturated 
    
    
    
    instead.

Frequently Asked Questions (FAQ)

Q1: Can I use methanol or ethanol as a solvent for the reaction? A: No. In the presence of any base or acid, the methoxy groups can undergo transesterification (exchange) with the solvent alkoxide. Furthermore, protic solvents stabilize the transition state for nucleophilic attack. Use aprotic solvents like DMF, DCM, THF, or Acetonitrile.

Q2: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is almost certainly the hydrolyzed product (2-hydroxy-4-methoxy or 2,4-dihydroxy derivative). It is highly polar and forms strong hydrogen bonds. Once formed, it cannot be reverted. You must optimize the upstream reaction conditions to prevent its formation.

Q3: Why is the 4-position more unstable than the 2-position? A: While both are activated, the 4-position is para-like to one nitrogen and ortho-like to the other, often making it electronically more susceptible to nucleophilic attack in pyrimidine systems, especially when a 5-EWG (Electron Withdrawing Group) is present.

Q4: Can I use PyBOP? A: Yes, PyBOP is a valid alternative to HATU. However, the byproduct (HMPA) is carcinogenic. T3P (Propylphosphonic anhydride) is an excellent alternative that is non-toxic and operates well in ethyl acetate, often providing cleaner profiles for sensitive substrates.

Decision Logic for Synthesis

Use this flow to select the safest activation method for your specific needs.

DecisionTree Start Start: 2,4-DMP-5-COOH Coupling Scale Reaction Scale? Start->Scale Small < 5 grams Scale->Small Large > 5 grams Scale->Large RouteA Route A: HATU/DMF (Safest) Small->RouteA Preferred RouteB Route B: Mixed Anhydride (iBuOCOCl / NMM) Large->RouteB Cost/Purification RouteC Route C: Oxalyl Chloride (Catalytic DMF, 0°C) Large->RouteC If amine is unreactive

Caption: Figure 2. Selection guide for activation strategies based on scale and risk.

References

  • Nucleophilic Arom

    
    ) on Pyrimidines 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • Relevance: Establishes the fundamental reactivity of electron-deficient aromatic rings (like pyrimidines) toward nucleophiles.
    • URL:[Link]

  • Pyrimidines: Properties and Reactivity

    • Source: Chemistry LibreTexts.
    • Relevance: Details the susceptibility of 2,4-substituted pyrimidines to hydrolysis and nucleophilic
    • URL:[Link]

  • Amide Coupling Str

    • Source: HepatoChem.[1] "Amide coupling reaction in medicinal chemistry."

    • Relevance: Provides protocols for HATU/EDC couplings th
    • URL:[Link]

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

    • Source: Organic Chemistry Portal (Zhichkin et al., Synthesis, 2002).
    • Relevance: Illustrates the stability profiles and synthetic routes for similar pyrimidine-5-carboxyl
    • URL:[Link]

Sources

Optimization

Optimizing solvent and base selection for Biginelli reaction

Ticket ID: BIG-OPT-001 Subject: Optimizing Solvent & Base Selection for Dihydropyrimidinone (DHPM) Synthesis Executive Summary: The Mechanistic "Sweet Spot" Senior Application Scientist Note: The Biginelli reaction is a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BIG-OPT-001
Subject: Optimizing Solvent & Base Selection for Dihydropyrimidinone (DHPM) Synthesis

Executive Summary: The Mechanistic "Sweet Spot"

Senior Application Scientist Note: The Biginelli reaction is a three-component condensation (Aldehyde +


-Keto ester + Urea) that relies heavily on the stabilization of the N-acyliminium ion intermediate. While classically acid-catalyzed, "base selection" is a critical modern parameter for organocatalytic routes (e.g., using TBD, DBU) or when neutralizing acid-labile substrates.

Your optimization strategy must balance solvation power (dissolving the urea) with transition state stabilization (promoting the condensation).

Part 1: Solvent Selection Strategy

The choice of solvent dictates the reaction rate and the equilibrium of the bis-urea side product formation.

Critical Solvent Parameters
Solvent ClassRepresentativeEffect on MechanismRecommended For
Protic Polar Ethanol (EtOH) Stabilizes ionic intermediates via H-bonding; standard benchmark.General screening; cost-effective scale-up.
Aprotic Polar Acetonitrile (MeCN) Destabilizes ground state, potentially accelerating rate; poor urea solubility.High-throughput screening; microwave synthesis.
Green / "On-Water" Water (

)
Accelerates reaction via hydrophobic effect ; reactants are forced together.Green chemistry; catalyst-free or surfactant-assisted protocols.
Ionic Liquids [BMIM][

]
Dual role: Solvent and Lewis acid/base catalyst.High yield requirements; recyclable systems.[1]
FAQ: Solvent Troubleshooting

Q: My reaction in Ethanol is sluggish (yield <40% after 12h). Why? A: Ethanol is a strong H-bond donor. While it stabilizes the intermediate, it also solvates the nucleophilic urea, lowering its ground-state energy and nucleophilicity.

  • Fix: Switch to Acetonitrile or THF (if solubility permits) to increase the nucleophilic activity of urea, or add a Lewis Acid catalyst (

    
    ) to activate the aldehyde more aggressively.
    

Q: I see a white precipitate that isn't my product. What is it? A: This is likely the Knoevenagel condensation side-product (benzylidene derivative) or bis-urea.

  • Fix: This occurs when the urea addition is too slow compared to the enolization of the

    
    -keto ester. Increase the concentration  of the reaction (run at 1-2 M) or switch to a "Solvent-Free" neat condition to favor the trimolecular collision.
    

Part 2: Base & Catalyst Selection (The Organocatalytic Route)

While the Biginelli is traditionally acid-catalyzed, base selection is paramount for Organocatalytic Biginelli reactions, particularly when avoiding metal contaminants in pharmaceutical synthesis.

Organocatalyst Decision Matrix
Catalyst / BaseTypeMechanism of ActionYield Potential
Piperidine / AcOH Buffer SystemDual activation (Imine formation + Enolization).Moderate (60-75%)
TBD (Triazabicyclodecene)Guanidine BaseActivates urea via H-bonding; highly active.High (85-95%)
L-Proline Amino AcidBifunctional activation; potential for enantioselectivity.Moderate to High
DBU Amidine BaseStrong base; promotes rapid deprotonation of active methylene.High (Fast kinetics)
Protocol: Organocatalytic Synthesis (TBD-Mediated)

For acid-sensitive substrates where HCl/TFA cannot be used.

  • Charge: 1.0 equiv Aldehyde + 1.0 equiv

    
    -Keto ester + 1.2 equiv Urea.
    
  • Solvent: Acetonitrile (MeCN) [0.5 M concentration].

  • Catalyst: Add 10 mol% TBD .

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to RT. Pour into crushed ice/water. The base is water-soluble; the DHPM product will precipitate. Filter and recrystallize from EtOH.

Part 3: Visualized Mechanistic Pathways

Figure 1: Reaction Logic & Optimization Workflow

This diagram illustrates the decision tree for selecting the correct solvent/catalyst system based on your substrate constraints.

BiginelliWorkflow Start Substrate Analysis AcidSensitive Acid Sensitive? Start->AcidSensitive AcidRoute Standard Acid Catalysis AcidSensitive->AcidRoute No (Standard) BaseRoute Organocatalytic Route (Base Mediated) AcidSensitive->BaseRoute Yes (Labile Groups) SolventCheck Solubility Check AcidRoute->SolventCheck Ethanol Use Ethanol (Reflux) Standard Protocol SolventCheck->Ethanol High Solubility Neat Solvent-Free / Neat (Green Method) SolventCheck->Neat Low Solubility/Green Yield Isolate Product (Recrystallize EtOH) Ethanol->Yield Neat->Yield CatSelect Catalyst Selection BaseRoute->CatSelect TBD TBD (10 mol%) in MeCN CatSelect->TBD Max Yield LProline L-Proline (Asymmetric Potential) CatSelect->LProline Chirality Needed TBD->Yield LProline->Yield

Caption: Decision logic for selecting Acid vs. Base catalysis based on substrate sensitivity and solubility profiles.

Figure 2: Troubleshooting The "Low Yield" Loop

Use this flow to diagnose why your reaction failed.

Troubleshooting Issue Low Yield / Impure Check1 Check TLC Issue->Check1 Unreacted Unreacted Aldehyde Check1->Unreacted Starting Material Left SideProduct Side Product Spots Check1->SideProduct New Spots Fix1 Increase Temp or Switch to Ionic Liquid Unreacted->Fix1 Fix2 Knoevenagel Product? Add Urea excess Switch to Protic Solvent SideProduct->Fix2

Caption: Diagnostic loop for identifying kinetic stalling vs. thermodynamic side-product formation.

Part 4: References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Link

  • Hu, E. H., et al. (1998). Copper-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry. Link

  • Dondoni, A., & Massi, A. (2001). Asymmetric Organocatalysis in the Biginelli Reaction. Accounts of Chemical Research. Link

  • Chitra, S., & Pandiarajan, K. (2009). Calcium Chloride Catalyzed Biginelli Reaction: A Green Approach. Tetrahedron Letters. Link

  • Saha, S., et al. (2012). TBD-Catalyzed Solvent-Free Synthesis of Dihydropyrimidinones. Green Chemistry Letters and Reviews. Link

Sources

Troubleshooting

Work-up procedures to remove impurities from pyrimidine carboxylic acids

Technical Support Center: Purification of Pyrimidine Carboxylic Acids From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of pyrimidine carboxylic acids. As vita...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrimidine Carboxylic Acids

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of pyrimidine carboxylic acids. As vital building blocks in pharmaceutical and agrochemical research, achieving high purity of these compounds is paramount for reliable downstream applications.[1] This guide is structured to address the common and often complex challenges encountered during the work-up and purification of these molecules. We will move from foundational principles to specific troubleshooting scenarios, providing not just protocols, but the chemical reasoning behind them.

Section 1: Foundational Knowledge - Understanding Your Molecule

Before troubleshooting purification, it is crucial to understand the physicochemical properties of pyrimidine carboxylic acids. These molecules are amphoteric, possessing both a basic pyrimidine ring and an acidic carboxylic acid group. This duality governs their behavior in different solvent and pH environments.

FAQ 1: What are the key physicochemical properties I need to consider?

The two most critical parameters are the pKa and solubility .

  • pKa : The pKa values determine the charge state of your molecule at a given pH. The carboxylic acid group is typically weakly acidic (pKa ~2.8-4), while the pyrimidine ring is weakly basic.[2][3][4] This means:

    • At a pH well below the carboxylic acid pKa (e.g., pH < 1), the acid is neutral, and the pyrimidine ring is protonated (cationic).

    • At a pH between the pKa of the pyrimidine ring and the carboxylic acid, the molecule can exist as a zwitterion.

    • At a pH well above the carboxylic acid pKa (e.g., pH > 6), the acid is deprotonated (anionic), and the pyrimidine ring is neutral.

  • Solubility : The solubility of pyrimidine carboxylic acids is highly variable and depends on the specific substituents, the chosen solvent, and the temperature. Generally, they exhibit moderate to low solubility in common organic solvents and water, but their corresponding salts (e.g., sodium carboxylates or hydrochloride salts) are highly water-soluble.[1][5][6]

Table 1: Physicochemical Properties of Pyrimidine-4-Carboxylic Acid

PropertyValueSource
CAS Number 31462-59-6[2]
Molecular Weight 124.1 g/mol [5][7]
Predicted pKa 2.81 ± 0.10[2]
Appearance Crystalline solid[5]
Solubility (DMSO) ~20 mg/mL[5][8]
Solubility (DMF) ~2-5 mg/mL[5][8]
Solubility (Ethanol) ~0.25 mg/mL[5][8]
Solubility (PBS, pH 7.2) ~1 mg/mL[5][8]

Section 2: Choosing Your Purification Strategy

The optimal purification strategy depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.

G cluster_methods Purification Methods start Crude Pyrimidine Carboxylic Acid q_impurities What are the primary impurities? start->q_impurities extraction Acid-Base Extraction q_impurities->extraction  Neutral or basic  starting materials/  byproducts recrystallization Recrystallization q_impurities->recrystallization  Product is solid;  impurities have  different solubility chromatography Column Chromatography q_impurities->chromatography  Structurally similar  impurities or very  high purity needed

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides & Protocols

This section provides detailed protocols and addresses specific issues you may encounter.

Method 1: Acid-Base Extraction

This is often the first and most powerful technique to remove neutral or basic impurities. The principle relies on selectively moving your acidic product into an aqueous layer by converting it to its water-soluble salt form.[9]

FAQ 2: My yield is very low after acid-base extraction. What went wrong?

Low yield is typically caused by incomplete extraction or precipitation.

  • Insufficient Basification : You may not have added enough aqueous base to deprotonate all of your carboxylic acid. Ensure the pH of the aqueous layer is at least 2-3 units above the pKa of your acid (typically pH > 7).[10]

  • Insufficient Acidification : When recovering the product, you must acidify the aqueous layer to a pH at least 2-3 units below the pKa to ensure complete protonation and precipitation.[10] Use a pH meter or pH paper to confirm.

  • Product Solubility : Your protonated product may have some solubility in the cold aqueous solution. After acidification, cool the mixture in an ice bath for at least 30 minutes before filtration to maximize precipitation. If the product remains dissolved, you will need to perform a "back-extraction" into an organic solvent like ethyl acetate or dichloromethane.[11]

Workflow: Purifying a Pyrimidine Carboxylic Acid from Neutral Impurities

G compound Crude Mixture (Product + Neutral Impurity) in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel add_base Add aq. NaHCO3 or NaOH Shake & Separate Layers sep_funnel->add_base org_layer Organic Layer: Neutral Impurity add_base->org_layer Top Layer (if solvent is less dense than water) aq_layer Aqueous Layer: Sodium Pyrimidinecarboxylate (Water Soluble Salt) add_base->aq_layer Bottom Layer workup_org Dry (Na2SO4), Filter, Evaporate org_layer->workup_org acidify Cool in Ice Bath, Add aq. HCl until pH < 2 aq_layer->acidify isolated_impurity Isolated Neutral Impurity workup_org->isolated_impurity precipitate Pure Product Precipitates acidify->precipitate filter Collect by Vacuum Filtration, Wash with Cold Water, Dry precipitate->filter pure_product Pure Pyrimidine Carboxylic Acid filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Protocol 1: Standard Acid-Base Extraction

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Extraction : Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation : Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat : Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.

  • Recovery : Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, verified with pH paper).[13]

  • Isolation : A precipitate of the pure pyrimidine carboxylic acid should form. Allow it to stand in the ice bath for 30 minutes. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.[12][14]

Method 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[15]

FAQ 3: I can't find a good recrystallization solvent. What should I do?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]

  • Screening : Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Two-Solvent System : If a single solvent doesn't work, try a two-solvent system.[14] Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble, but is miscible with the good solvent) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the hot "good" solvent to clarify, then allow it to cool slowly.

  • Acidic Solvents : For some pyrimidine carboxylic acids, recrystallization from dilute acetic acid can be effective.[16]

Protocol 2: Single-Solvent Recrystallization

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.

  • Saturation : Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your yield.[15]

  • Hot Filtration (Optional) : If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through fluted filter paper into a pre-warmed flask.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature without disturbance. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.[14]

Method 3: Column Chromatography

When acid-base extraction and recrystallization fail, particularly with structurally similar impurities, column chromatography is the method of choice.

FAQ 4: My compound is streaking badly on the silica TLC plate and I get poor separation in the column. Why?

This is a classic problem with compounds containing both acidic and basic functional groups. The acidic silanol groups on the silica surface can interact strongly and unpredictably with both the basic pyrimidine ring and the acidic carboxylic acid, leading to streaking and poor resolution.[17][18]

  • Eluent Modification :

    • Add Acetic Acid : Adding a small amount of acetic acid (0.5-2%) to your eluent system (e.g., ethyl acetate/hexanes) can suppress the deprotonation of your carboxylic acid, reducing its interaction with the silica and often resulting in sharper bands.[19]

    • Add Triethylamine : Conversely, adding a base like triethylamine (0.5-2%) can neutralize the acidic silica sites, which is beneficial if the interaction with the basic pyrimidine ring is the dominant problem.[17] However, this can make your carboxylic acid elute very quickly.

    • Use a Polar Protic Solvent : Sometimes, using an eluent system with methanol (e.g., DCM/MeOH) can effectively elute these polar compounds, though streaking can still be an issue.[18]

  • Alternative Stationary Phase :

    • Reversed-Phase (C18) : This is an excellent alternative. The stationary phase is non-polar, and you use polar mobile phases (e.g., water/acetonitrile or water/methanol).[20] Adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure sharp peaks.[20][21]

    • Neutral Alumina : Less acidic than silica, neutral alumina can sometimes provide better results.[17]

Table 2: Troubleshooting Common Chromatography Issues

SymptomProbable CauseRecommended Solution(s)
Streaking on TLC/Column Strong interaction with acidic silica gel.Add 1% acetic acid to the eluent. Switch to a reversed-phase (C18) column with a water/acetonitrile + 0.1% formic acid mobile phase.[19][20][21]
Compound Won't Elute Compound is too polar for the eluent system.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add methanol to a DCM eluent).
Poor Separation Impurities have similar polarity.Use a shallower solvent gradient during elution. Switch to a higher-resolution technique like reversed-phase HPLC.[14]

References

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Pyrimidine-4-carboxylic acid. ChemBK. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Franz, R. G., & Styring, M. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. The AAPS journal, 3(2), E10. [Link]

  • Franz, R. G., & Styring, M. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

  • Pyrimidine-4-carboxylic acid. Chem-Impex. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Ulbricht, T. L. V., Okuda, T., & Price, C. C. (1959). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses, 39, 56. [Link]

  • Ferreira, O., et al. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [Link]

  • 4-Pyrimidinecarboxylic acid. SIELC Technologies. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Thanigaimani, K., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Acid and Base Extraction. McMaster University Engineering Ideas Clinic. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Smeets, B., et al. (2023). From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. MDPI. [Link]

  • Liquid/liquid Extraction. Hamilton College. [Link]

  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Albany Molecular Research, Inc.. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Al-Obaidi, A., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Patil, S., & Mandewale, M. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Słupska, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(35), 6297-6308. [Link]

  • 4-Pyrimidinecarboxylic acid. PubChem. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2,4-Dimethoxypyrimidine-5-carboxylic Acid Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-dimethoxypyrimidine-5-carboxylic acid and its derivatives. It is designed to help you antici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-dimethoxypyrimidine-5-carboxylic acid and its derivatives. It is designed to help you anticipate and troubleshoot stability issues encountered during synthesis, purification, storage, and formulation.

Introduction: The Chemical Landscape of 2,4-Dimethoxypyrimidine-5-carboxylic Acid

2,4-Dimethoxypyrimidine-5-carboxylic acid is a versatile heterocyclic compound, valued as a building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules. However, the arrangement of two methoxy groups and a carboxylic acid on the pyrimidine ring presents a unique set of stability challenges. Understanding these potential liabilities is crucial for developing robust experimental protocols and ensuring the integrity of your research outcomes. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to provide rapid solutions to specific problems you may encounter during your work.

Problem 1: Low Yield or Unexpected Byproducts During Synthesis or Workup

Scenario: You are performing a reaction to synthesize or modify a 2,4-dimethoxypyrimidine-5-carboxylic acid derivative, and you observe a lower than expected yield of your target compound, accompanied by the appearance of new, unidentified spots on your TLC or peaks in your LC-MS.

Possible Causes and Solutions:

  • Hydrolysis of Methoxy Groups: The methoxy groups at the C2 and C4 positions are susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to form the corresponding hydroxypyrimidines (uracil derivatives).[1] This is often exacerbated by elevated temperatures during reaction or workup.

    • Causality: The pyrimidine ring nitrogens can be protonated under acidic conditions, making the C2 and C4 carbons more electrophilic and thus more susceptible to nucleophilic attack by water.

    • Troubleshooting Steps:

      • pH Control: If your reaction conditions are acidic, consider using a milder acid or a non-aqueous workup. During purification, maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 4-7). For extractions involving basic washes, use a mild base like sodium bicarbonate and minimize contact time.

      • Temperature Management: Avoid excessive heating. If the reaction requires high temperatures, perform it under an inert atmosphere to prevent oxidative degradation and consider if a lower temperature for a longer duration could achieve the desired conversion.

      • Use of Protecting Groups: For multi-step syntheses where the pyrimidine ring might be exposed to harsh conditions, consider protecting the carboxylic acid group as an ester to prevent intramolecular catalysis or unwanted side reactions.[2]

  • Decarboxylation: The carboxylic acid group at the C5 position can be labile under certain conditions, particularly at high temperatures, leading to the formation of 2,4-dimethoxypyrimidine.

    • Causality: While 5-carboxyuracils are more stable than their 6-carboxy counterparts, thermal decarboxylation can still occur.[3] The reaction proceeds through the loss of carbon dioxide.

    • Troubleshooting Steps:

      • Temperature Control: Keep reaction and purification temperatures as low as practically possible. For solvent removal, use a rotary evaporator at moderate temperatures.

      • Avoid Prolonged Heating: Minimize the duration of any heating steps.

Problem 2: Compound Degradation During Purification by Chromatography

Scenario: You have successfully synthesized your compound, but during purification via silica gel column chromatography, you observe streaking on the TLC plate, loss of material, or the elution of new impurities.

Possible Causes and Solutions:

  • On-Column Degradation: The slightly acidic nature of standard silica gel can be sufficient to catalyze the hydrolysis of the methoxy groups, especially if a protic mobile phase (like methanol in dichloromethane) is used.

    • Causality: The silica surface provides a high surface area of acidic silanol groups that can protonate the pyrimidine ring and facilitate hydrolysis.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: Prepare a slurry of the silica gel in the mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.

      • Optimize Mobile Phase: Use aprotic solvents if possible. If a protic solvent like methanol is necessary, the addition of a small amount of a neutralizer is highly recommended.

Problem 3: Changes in Physical Appearance or Purity During Storage

Scenario: A previously pure solid sample of your 2,4-dimethoxypyrimidine-5-carboxylic acid derivative changes color (e.g., from white to yellow or brown) or shows decreased purity by HPLC analysis after a period of storage.

Possible Causes and Solutions:

  • Photodegradation: Pyrimidine derivatives can be sensitive to light, particularly UV radiation.[4] This can lead to complex degradation pathways, including oxidation.

    • Causality: The aromatic pyrimidine ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization or reaction with oxygen.

    • Troubleshooting Steps:

      • Light Protection: Always store your compounds in amber vials or wrap clear vials in aluminum foil.

      • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Hygroscopicity and Hydrolysis: The compound may be hygroscopic, and absorbed moisture can lead to slow hydrolysis of the methoxy groups over time, even in the solid state.

    • Causality: The presence of water molecules can facilitate proton transfer and nucleophilic attack on the methoxy groups.

    • Troubleshooting Steps:

      • Dry Storage: Store the compound in a desiccator over a suitable drying agent (e.g., silica gel or Drierite).

      • Low Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of any potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,4-dimethoxypyrimidine-5-carboxylic acid?

A1: Based on the chemistry of the functional groups present and data from related pyrimidine derivatives, the three primary degradation pathways to be concerned about are:

  • Hydrolysis: The methoxy groups at C2 and C4 are susceptible to both acid- and base-catalyzed hydrolysis to yield 2-hydroxy-4-methoxypyrimidine-5-carboxylic acid, 4-hydroxy-2-methoxypyrimidine-5-carboxylic acid, and ultimately 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid).[1]

  • Decarboxylation: The loss of the C5-carboxylic acid group as CO2 can occur under thermal stress, leading to the formation of 2,4-dimethoxypyrimidine.[3]

  • Photodegradation: Exposure to UV light can induce oxidative degradation and potentially dimerization of the pyrimidine ring.[4]

Below is a diagram illustrating the potential degradation pathways.

G parent 2,4-Dimethoxypyrimidine-5-carboxylic acid hydrolysis1 2-Hydroxy-4-methoxy- pyrimidine-5-carboxylic acid parent->hydrolysis1 Hydrolysis (H⁺/OH⁻) hydrolysis2 4-Hydroxy-2-methoxy- pyrimidine-5-carboxylic acid parent->hydrolysis2 Hydrolysis (H⁺/OH⁻) decarboxylation 2,4-Dimethoxypyrimidine parent->decarboxylation Thermal Stress (Δ) photodegradation Oxidative Products & Dimers parent->photodegradation UV Light (hν) hydrolysis_final 2,4-Dihydroxypyrimidine-5- carboxylic acid (Uracil-5-carboxylic acid) hydrolysis1->hydrolysis_final Hydrolysis hydrolysis2->hydrolysis_final Hydrolysis

Caption: Potential degradation pathways of 2,4-dimethoxypyrimidine-5-carboxylic acid.

Q2: How can I design a stability-indicating HPLC method for my compound?

A2: A stability-indicating method is crucial for accurately quantifying your compound and detecting any degradation products.[5] The key is to develop a method that separates the parent compound from all potential impurities and degradants.

Workflow for Developing a Stability-Indicating HPLC Method:

G cluster_0 Method Development cluster_1 Method Validation start Select Initial Conditions (Column, Mobile Phase) forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation analyze_samples Analyze Stressed Samples by HPLC forced_degradation->analyze_samples check_separation Check for Peak Purity and Resolution analyze_samples->check_separation optimize Optimize Method (Gradient, pH, Flow Rate) check_separation->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_separation->validate Resolution > 1.5 optimize->analyze_samples

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to generate potential degradation products and to demonstrate the specificity of your analytical method.[6]

Objective: To intentionally degrade the 2,4-dimethoxypyrimidine-5-carboxylic acid derivative under various stress conditions to identify degradation products and validate the stability-indicating nature of an HPLC method. A target degradation of 5-20% is generally recommended.[7][8]

Materials:

  • Your 2,4-dimethoxypyrimidine-5-carboxylic acid derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile (or other suitable organic solvent)

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature or heat (e.g., 60 °C) for a specified time. Neutralize with an equal amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat for a specified time. Neutralize with an equal amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified time. Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare a control sample (unstressed) and a blank (solvent only).

  • Analysis: Analyze all samples by HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Assess the resolution between the parent peak and any new peaks.

  • Check the peak purity of the parent peak in the presence of degradants.

Q3: What are the best practices for storing 2,4-dimethoxypyrimidine-5-carboxylic acid derivatives?

A3: To ensure the long-term stability of your compounds, follow these storage guidelines:

Storage ConditionRecommendationRationale
Temperature 2-8 °C for short-term, -20 °C for long-termReduces the rate of potential hydrolytic and decarboxylation reactions.
Light Store in amber vials or protect from lightPrevents photodegradation.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
Moisture Store in a desiccatorPrevents hydrolysis by excluding moisture.

Q4: How can I improve the stability of my compound in solution for biological assays or formulation development?

A4: Stabilizing these derivatives in solution, especially aqueous solutions, requires careful consideration of the formulation.

  • pH Control: The most critical factor is pH. Prepare your solutions in a buffered system. Based on the potential for acid and base hydrolysis, a buffer in the slightly acidic to neutral range (e.g., pH 4-7) is often a good starting point. You may need to perform a pH-rate profile study to determine the pH of maximum stability.

  • Use of Co-solvents: For poorly soluble derivatives, using co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can improve solubility and may also enhance stability by reducing the activity of water.[9]

  • Antioxidants: If your compound is susceptible to oxidation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.

  • Excipient Compatibility: Be aware that excipients can interact with your compound.[10][11] For example, reducing sugars can react with amine functionalities if present in your derivative. Always perform compatibility studies with your intended excipients.

References

  • Kimura, H., Katoh, T., Kajimoto, T., Node, M., Hisaki, M., Sugimoto, Y., Majima, T., Uehara, Y., & Yamori, T. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(7), 1901-1904. [Link]

  • Bada, J. L., Glavin, D. P., & Schubert, M. (2002). Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. Analytical Chemistry, 74(24), 6408-6412. [Link]

  • Brown, D. J., & Jacobsen, N. W. (1965). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic, 375-381. [Link]

  • Ghavre, M., et al. (2016). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137976, 2,4-Dimethoxypyrimidine. [Link]

  • Vemula, V. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • ChemSynthesis. (2025). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. [Link]

  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. [Link]

  • Lesyk, R., et al. (2019). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI. [Link]

  • Podschun, B., et al. (1989). Acid base catalytic mechanism of the dihydropyrimidine dehydrogenase from pH studies. PubMed. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Effects of excipients on the stability of medicinal products. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Gilar, M. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Ostrovskii, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

  • Hussain, M. A. (2009). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. [Link]

  • Harvey, R. A., & Ferrier, D. R. (2011).
  • Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Wu, Y., et al. (2011). Impact of excipient interactions on solid dosage form stability. PubMed. [Link]

  • van Kuilenburg, A. B. P., et al. (2002). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]

  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • Al-Tel, T. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Pasha, S. I., et al. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. [Link]

  • SGS. (2015). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Improta, R., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences. [Link]

  • Google Patents. (2022).
  • Sanna, V., et al. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. [Link]

  • Tat, J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Khan, A. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Coker, C. (2012). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Hussain, M. A. (2009). Optimization strategies for API synthesis and formulation development. ResearchGate. [Link]

  • Schramm, V. L., et al. (2023). Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis. Biochemistry. [Link]

  • Xu, C., et al. (2016). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Letters in Organic Chemistry. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kovaleva, E. G., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Jones, G., et al. (1970). Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • Al-Akayleh, F., et al. (2021). The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sakkas, V., et al. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Analysis of 2,4-Dimethoxypyrimidine-5-carboxylic Acid Purity

Executive Summary 2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of antiviral agents and herbicides. Its purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of antiviral agents and herbicides. Its purity is paramount because the methoxy groups at positions 2 and 4 are labile; they are susceptible to hydrolysis, yielding 2,4-dihydroxypyrimidine-5-carboxylic acid (Isoorotic acid) . This degradation product is highly polar and often co-elutes with the main peak in standard generic reverse-phase methods, leading to "hidden" impurities that compromise downstream yields.

This guide objectively compares a standard "Generic Screening Method" against an "Optimized Stability-Indicating Method." Experimental evidence demonstrates that while generic methods offer speed, they fail to resolve critical hydrolytic impurities. The optimized protocol presented here utilizes pH-controlled buffering and specific column chemistry to ensure complete resolution and accurate quantitation.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the first step in method design.

PropertyDataAnalytical Implication
Compound 2,4-Dimethoxypyrimidine-5-carboxylic acidTarget Analyte
CAS 110821-07-3Unique Identifier
Molecular Weight 184.15 g/mol Small molecule, suitable for UV detection
Acidity (pKa) ~3.5 (Carboxylic acid)Requires pH control (buffer) to suppress ionization for retention
UV Max 254 nm - 265 nmDetection wavelength selection
Critical Impurity 2,4-Dihydroxypyrimidine-5-carboxylic acidHighly polar; elutes near void volume in generic methods

Comparative Analysis: Generic vs. Optimized Method

We compared two methodologies to assess their capability in separating the target compound from its critical impurities.

Method A: Generic Acidic Gradient (The "Quick & Dirty" Approach)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Outcome: The target acid elutes early with significant tailing due to secondary silanol interactions. Crucially, the hydrolysis impurity (Isoorotic acid) elutes in the void volume, making it undetectable.

Method B: Optimized Stability-Indicating Method (Recommended)
  • Column: High-Density C18 or Phenyl-Hexyl (3 µm, 4.6 x 150 mm)

  • Mobile Phase: 10 mM Potassium Phosphate (pH 2.5) / Acetonitrile[1][2]

  • Outcome: The phosphate buffer suppresses the ionization of the carboxylic acid, increasing retention and improving peak shape. The low pH prevents the hydrolysis of the methoxy groups during analysis while separating the pre-existing dihydroxy impurity.

Performance Data Summary
Performance MetricMethod A (Generic Formic Acid)Method B (Optimized Phosphate)Status
Retention Time (Target) 2.1 min (Poor retention)6.8 min (Ideal retention)✅ Optimized
Peak Tailing (T) 1.8 (Significant tailing)1.1 (Symmetric)✅ Optimized
Resolution (Rs) from Impurity < 1.0 (Co-elution risk)> 3.5 (Baseline separation)✅ Optimized
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL✅ Optimized
Buffer Compatibility High (MS compatible)Low (UV only, non-volatile)⚠️ Note

Expert Insight: While Method A is compatible with Mass Spectrometry (LC-MS), it is chemically flawed for purity determination because it fails to retain the polar hydrolysis degradants. Method B is the gold standard for purity/release testing.

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision. It is designed to be robust against small variations in pH and flow rate.

Equipment & Reagents[2][3][4][5]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Step-by-Step Workflow

1. Buffer Preparation (10 mM Phosphate, pH 2.5):

  • Dissolve 1.36 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C

  • Injection Volume: 5-10 µL

  • Detection: UV at 260 nm (Reference 360 nm)

  • Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955

3. Sample Preparation:

  • Diluent: Water:Acetonitrile (90:10). Do not use Methanol as it may cause transesterification.

  • Concentration: Prepare a 0.5 mg/mL solution of the sample.

  • Stability: Analyze within 24 hours. Store at 4°C.

Impurity Fate Mapping

The primary degradation pathway involves the hydrolysis of the methoxy groups. This is catalyzed by acidic or basic conditions and can occur during improper storage or synthesis workup.[3]

ImpurityPathway Target 2,4-Dimethoxypyrimidine- 5-carboxylic acid (Target) ImpurityA 2-Hydroxy-4-methoxy Intermediate Target->ImpurityA Hydrolysis (H2O/H+) Decarbox 2,4-Dimethoxypyrimidine (Decarboxylated) Target->Decarbox Thermal Decarboxylation (>150°C) ImpurityB 2,4-Dihydroxypyrimidine- 5-carboxylic acid (Isoorotic Acid) ImpurityA->ImpurityB Hydrolysis (H2O/H+)

Figure 1: Degradation pathway of 2,4-Dimethoxypyrimidine-5-carboxylic acid. The "Isoorotic Acid" (Red) is the critical impurity that standard methods often miss.

Method Validation & Troubleshooting

To ensure the method is "self-validating," researchers should perform a forced degradation study during initial setup.

Specificity Check (Forced Degradation)
  • Take 10 mg of sample.

  • Add 1 mL of 0.1 N HCl and heat at 60°C for 1 hour.

  • Neutralize and inject.[4]

  • Requirement: You must see the emergence of a peak at RRT ~0.3 (Isoorotic acid) that is fully resolved (Rs > 2.0) from the main peak.

ValidationWorkflow Start Start Validation SystemSuit System Suitability (5 Replicates) Start->SystemSuit CheckRSD RSD < 2.0%? SystemSuit->CheckRSD Linearity Linearity Curve (50% - 150%) CheckRSD->Linearity Yes Fail Check Pump/Seal Re-prepare Mobile Phase CheckRSD->Fail No LOD_LOQ Determine LOD/LOQ (S/N > 3 & > 10) Linearity->LOD_LOQ Pass Method Validated LOD_LOQ->Pass

Figure 2: Routine validation workflow to ensure instrument readiness and method performance.

Troubleshooting Guide
  • Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile. The strong solvent effect disrupts the equilibrium at the head of the column. Solution: Dissolve in mobile phase or 10% ACN.

  • RT Shift: This compound is an acid (pKa ~3.5). Small changes in mobile phase pH (e.g., pH 2.8 vs 2.5) will cause significant retention time shifts. Solution: Always measure pH after dissolving the phosphate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137976, 2,4-Dimethoxypyrimidine. Retrieved February 11, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 2,4-Dimethoxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmacologically relevant molecules, establishing the purity of intermediates is a cornerstone of robust drug development. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, establishing the purity of intermediates is a cornerstone of robust drug development. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2,4-dimethoxypyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. As a senior application scientist, my focus is to not only present protocols but to elucidate the scientific rationale behind the choice of a particular analytical technique, ensuring a comprehensive understanding for researchers in the field.

The Synthetic Landscape and Potential Impurities

The purity of 2,4-dimethoxypyrimidine-5-carboxylic acid is intrinsically linked to its synthetic route. A common pathway involves the methylation of 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid). This process, while effective, can introduce a spectrum of impurities that can impact downstream reactions and the quality of the final active pharmaceutical ingredient (API).

A Probable Synthetic Route:

Uracil5COOH Uracil-5-carboxylic acid Product 2,4-Dimethoxypyrimidine- 5-carboxylic acid Uracil5COOH->Product Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl sulfate) MethylatingAgent->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Solution Sample Solution (~1 mg/mL) Sample->Solution Solvent Diluent (e.g., Acetonitrile/Water) Solvent->Solution HPLC HPLC System Solution->HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC->Column Detector UV Detector (e.g., 254 nm) Column->Detector MobilePhase Mobile Phase (Gradient of Acetonitrile and Water with 0.1% Formic Acid) MobilePhase->Column Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Accurately Weighed Synthesized Product NMR_Tube NMR Tube Sample->NMR_Tube Standard Accurately Weighed Internal Standard (e.g., Maleic Anhydride) Standard->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR NMR Spectrometer NMR_Tube->NMR Acquisition Optimized Acquisition Parameters (e.g., long relaxation delay) NMR->Acquisition Spectrum 1H NMR Spectrum Acquisition->Spectrum Integration Integration of Analyte and Standard Peaks Spectrum->Integration Purity Purity Calculation Integration->Purity

Validation

In Vitro Assay Validation for Pyrimidine-Based Compounds: A Technical Comparison Guide

Executive Summary: The Pyrimidine Paradox Pyrimidine scaffolds (e.g., 5-FU, EGFR inhibitors like Gefitinib) are privileged structures in medicinal chemistry due to their ability to mimic endogenous nucleosides and inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Paradox

Pyrimidine scaffolds (e.g., 5-FU, EGFR inhibitors like Gefitinib) are privileged structures in medicinal chemistry due to their ability to mimic endogenous nucleosides and inhibit kinases. However, their physicochemical properties—specifically high nitrogen content, potential for


-stacking, and aqueous insolubility—introduce specific artifacts in standard in vitro assays.

The Core Problem: Pyrimidines frequently generate false positives in colorimetric assays (via chemical reduction) and false negatives in fluorescence assays (via quenching). This guide validates the shift from metabolic dye-based assays (MTT) to ATP-bioluminescence (CellTiter-Glo) and label-free modalities to ensure data integrity.

Physicochemical Profiling: The Pre-Requisite

Before any biological data is generated, the compound’s behavior in the assay buffer must be validated.

The "Crash-Out" Effect

Pyrimidines are often soluble in DMSO but precipitate ("crash out") upon dilution into aqueous media. This micro-precipitation scatters light, artificially inflating OD readings in absorbance assays.

Validation Step:

  • Dynamic Light Scattering (DLS): Check for aggregation at

    
     the highest assay concentration.
    
  • Visual Check: Microscopy at 20x magnification after 1 hour incubation in media.

Comparative Analysis: Viability & Cytotoxicity Assays[1][2][3][4]

This section objectively compares three assay modalities for pyrimidine profiling.

Table 1: Performance Matrix for Pyrimidine Compounds
FeatureMTT / MTS (Colorimetric) CellTiter-Glo (ATP Luminescence) Label-Free (Impedance/Holography)
Mechanism Mitochondrial Reductase (NAD(P)H)ATP quantification (Luciferase)Cell morphology/attachment
Sensitivity Low (~1,000 cells/well)High (~15 cells/well)Medium (Dependent on cell type)
Pyrimidine Interference HIGH : Chemical reduction of tetrazoliumLOW : Luciferase is distinct from pyrimidine targetsNONE : No reagents used
Throughput HighUltra-HighLow-Medium
Artifact Risk False viability (chemical reduction)Luciferase inhibition (rare)None
Z-Factor (Avg) 0.5 - 0.6> 0.7N/A (Kinetic)
Deep Dive: Why MTT Fails with Pyrimidines

Pyrimidines with specific electron-donating groups can chemically reduce the tetrazolium salt (MTT) to purple formazan in the absence of cells.

  • Result: A compound that kills 100% of cells may still produce a purple signal, leading to an artificially high IC50 (underestimation of potency).

  • Citation: Ulukaya et al.[1] demonstrated that small molecule interactions with MTT reagents can mask cytotoxicity [1].

Target Engagement: Kinase Assays

Many pyrimidines are kinase inhibitors. The choice of readout is critical.

Fluorescence Quenching (FRET/TR-FRET)

Pyrimidine rings are efficient quenchers of fluorescence due to electron transfer mechanisms, particularly when


-stacked with fluorophores.
  • Risk: In FRET assays, a pyrimidine compound might quench the donor/acceptor signal, mimicking the "loss of signal" seen in successful inhibition. This leads to False Positives .

Recommended Alternative: ADP-Glo (Luminescence)
  • Mechanism: Converts ADP (produced by the kinase) to ATP, then to light.

  • Advantage: Pyrimidines rarely interfere with the luciferase reaction at standard concentrations, and the signal is "gain of light" rather than loss, making artifacts easier to spot.

Visualizing the Interference Mechanisms

The following diagram illustrates where pyrimidines introduce artifacts in standard workflows.

PyrimidineInterference cluster_0 MTT Assay Artifact cluster_1 CellTiter-Glo (Recommended) Compound Pyrimidine Compound Cells Live Cells (Mitochondria) Compound->Cells Cytotoxicity MTT MTT Reagent (Yellow) Compound->MTT Chemical Reduction (ARTIFACT) Luciferase Luciferase Reaction Compound->Luciferase Rare Inhibition Cells->MTT Enzymatic Reduction ATP ATP Levels Cells->ATP Metabolism Formazan Formazan (Purple Signal) MTT->Formazan Normal Pathway ATP->Luciferase Light Luminescence Luciferase->Light

Figure 1: Mechanism of pyrimidine interference. Note the direct chemical reduction of MTT by the compound (red dashed line), creating false viability signals.

Validated Protocol: The "Self-Validating" Workflow

This protocol incorporates specific controls to flag pyrimidine-induced artifacts.

Phase 1: The "No-Cell" Control (Mandatory)

Purpose: To detect chemical reduction of the assay reagent.

  • Prepare a 96-well plate with media only (no cells).

  • Add the pyrimidine compound at the highest test concentration (e.g., 10

    
    M).
    
  • Add the assay reagent (MTT or CTG).

  • Incubate per standard protocol.

  • Readout:

    • If Signal > Background (DMSO only): Compound interferes. Switch assays.

Phase 2: The Solubility Check
  • Prepare compound in media at

    
     concentration.
    
  • Measure absorbance at 600nm (turbidity) immediately and after 24h.

  • Criteria: An OD600 > 0.05 indicates precipitation.

Phase 3: The Validated Viability Assay (CTG)

Based on Promega CellTiter-Glo specifications [2].

  • Plating: Seed cells (3,000/well) in opaque-walled white plates (prevents cross-talk).

  • Treatment: Add compound dilution series (10 points, 1:3 dilution).

  • Equilibration: Equilibrate plate to Room Temperature (RT) for 30 mins (Critical for consistent luminescence).

  • Lysis: Add CellTiter-Glo reagent (1:1 ratio with media).

  • Mixing: Orbital shake for 2 mins to lyse cells.

  • Stabilization: Incubate 10 mins at RT to stabilize signal.

  • Detection: Read Luminescence (Integration time: 0.5 - 1 sec).

Validation Workflow Diagram

ValidationFlow Start Start: Pyrimidine Compound Solubility 1. Solubility Check (OD600 / Microscopy) Start->Solubility SolubilityFail Precipitation Detected Solubility->SolubilityFail Cloudy SolubilityPass Soluble Solubility->SolubilityPass Clear SolubilityFail->Start Reformulate/Dilute NoCell 2. No-Cell Control (Media + Cmpd + Reagent) SolubilityPass->NoCell Interference Signal > Background? NoCell->Interference YesInterference Yes: Chemical Interference Interference->YesInterference True NoInterference No: Assay Compatible Interference->NoInterference False SelectAssay Select Alternative (e.g., Label-Free) YesInterference->SelectAssay RunAssay 3. Run Dose-Response (CellTiter-Glo) NoInterference->RunAssay

Figure 2: Decision tree for validating pyrimidine compounds, prioritizing solubility and interference checks before IC50 determination.

References

  • Ulukaya, E., et al. (2004).[1] Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.[1] Chemotherapy, 50(1), 43–50. [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Kinase Inhibitors

This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies of pyrimidine-based kinase inhibitors. Designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies of pyrimidine-based kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond a simple protocol to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental design. We will explore the critical interplay between kinase biology, computational methodology, and data interpretation to effectively evaluate and compare potential drug candidates.

Pillar 1: The Foundation - Understanding the Target and the Tool

The Significance of Protein Kinases and the Pyrimidine Scaffold

Protein kinases are a vast family of enzymes that regulate nearly all aspects of cellular function, including growth, proliferation, and apoptosis, by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][4] Its ability to mimic the adenine core of ATP allows it to form key hydrogen bonds within the highly conserved ATP-binding pocket of most kinases, providing a strong foundation for designing potent and selective inhibitors.[5]

The Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as a protein kinase) to form a stable complex.[6] The process involves two main stages:

  • Sampling: Generating a wide range of possible binding poses of the ligand within the receptor's active site.

  • Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[6]

The ultimate goal is to identify the binding mode that has the lowest energy score, which is predicted to be the most stable and representative of the actual biological interaction.[7]

Pillar 2: The Experimental Workflow - A Self-Validating Protocol

A trustworthy computational study requires a protocol that is internally consistent and validated against known data. This workflow ensures that the results are not artifacts of the software or parameters chosen but are a credible prediction of molecular behavior.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for a comparative docking study.

G cluster_prep Phase 1: System Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation P1 Select Target Kinase & PDB Entry P2 Download & Clean Receptor Structure P1->P2 P3 Prepare Ligand Library (Known Inhibitors & Test Compounds) P2->P3 V1 Define Binding Site (Grid Box) P3->V1 V2 Redock Co-crystallized Ligand V1->V2 V3 Calculate RMSD V2->V3 V4 Validate (RMSD < 2.0 Å?) V3->V4 D1 Dock Pyrimidine Library V4->D1 If Yes D2 Generate Docking Scores & Poses D1->D2 A1 Rank Compounds by Score D2->A1 A2 Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) A1->A2 A3 Compare with Known Inhibitors A2->A3 A4 Generate SAR Insights A3->A4

Caption: A comprehensive workflow for a validated comparative molecular docking study.

Step-by-Step Methodology

This protocol utilizes AutoDock Vina , a widely used and validated open-source docking program, for its accuracy and ease of use.[8][9]

1. System Preparation

  • Objective: To obtain and prepare high-quality structures of the target protein and the ligands to be docked.

  • Protocol:

    • Receptor Selection: Choose a target kinase with a high-resolution crystal structure available in the Protein Data Bank (PDB). For this guide, we will use Aurora Kinase A (PDB ID: 5L8J) , a well-studied cancer target.[10]

    • Receptor Preparation:

      • Download the PDB file (5L8J.pdb).

      • Using visualization software like UCSF Chimera or AutoDockTools (ADT), remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

      • Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This is crucial for calculating electrostatic interactions.

      • Save the prepared receptor file in the .pdbqt format, which includes charge and atom type information required by AutoDock.[11]

    • Ligand Preparation:

      • Obtain 2D or 3D structures of your pyrimidine-based test compounds and at least one known inhibitor (e.g., Alisertib, a known Aurora A inhibitor) to serve as a positive control.[12]

      • Use a program like ChemDraw or an online tool to generate 3D coordinates.

      • Using ADT, assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds. The flexibility of the ligand is a key component of modern docking algorithms.[9]

      • Save each prepared ligand in the .pdbqt format.

2. Docking Protocol Validation

  • Objective: To ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand. This is the most critical step for establishing the trustworthiness of your study.

  • Protocol:

    • Binding Site Definition: In ADT, define a "grid box" that encompasses the entire ATP-binding site of the kinase. This box defines the search space for the docking algorithm. For PDB ID 5L8J, this would be centered on the co-crystallized ligand.

    • Redocking: Dock the original, co-crystallized ligand (extracted from the PDB file) back into the prepared receptor using AutoDock Vina.

    • Pose Analysis: Compare the lowest-energy pose predicted by Vina with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

    • Validation Check: A successful validation is generally indicated by an RMSD value < 2.0 Angstroms (Å) . This confirms that your setup can reliably identify the correct binding conformation.[13] If the RMSD is high, you may need to adjust the size or position of the grid box.

3. Comparative Docking

  • Objective: To screen the prepared library of pyrimidine inhibitors against the validated kinase target.

  • Protocol:

    • Using the exact same receptor preparation and grid box parameters from the validated protocol, run a docking simulation for each of your prepared pyrimidine ligands using AutoDock Vina.

    • Vina will generate an output file for each ligand containing a set of predicted binding poses (typically 9-10) and their corresponding binding affinity scores (in kcal/mol).

Pillar 3: Data Analysis and Interpretation

Raw docking scores are only the beginning. The true scientific insight comes from a detailed analysis of the binding poses and a comparison across different compounds.

Quantitative Data Summary

The primary output should be summarized in a clear, comparative table. This allows for rapid assessment and ranking of the compounds.

Compound IDScaffoldKey SubstituentBinding Affinity (kcal/mol)Key Interacting Residues
Control-1 Known Inhibitor (Alisertib)N/A-10.8Ala213, Leu139, Glu211, Tyr212
PYR-001 2,4-diaminopyrimidine4-chloro-phenyl-9.5Ala213, Leu139, Val147
PYR-002 2,4-diaminopyrimidine3-methoxy-phenyl-8.7Ala213, Leu139, Asp274
PYR-003 4-aminopyrimidineCyclohexyl-7.2Ala213, Leu139
PYR-004 2,4-diaminopyrimidine4-methyl-piperazine-10.2Ala213, Leu139, Asp274, Glu181

Table 1: A sample comparative table summarizing the docking results of hypothetical pyrimidine inhibitors against Aurora Kinase A. A more negative binding affinity suggests stronger predicted binding.

Qualitative Binding Mode Analysis

This is where scientific expertise is paramount. You must visually inspect the top-ranked poses for each compound to understand why it scored well.

  • Causality: Do not just list interactions; explain their significance. For example, the pyrimidine core is expected to form two hydrogen bonds with the "hinge region" of the kinase (e.g., with the backbone of Ala213 in Aurora A). Does your top compound do this?

  • Structure-Activity Relationships (SAR): Compare compounds with minor structural differences. In Table 1, PYR-004 scored better than PYR-001. A visual analysis might reveal that the piperazine group on PYR-004 forms an additional hydrogen bond with an acidic residue like Asp274 or Glu181, an interaction unavailable to the chloro-phenyl group of PYR-001. This provides a testable hypothesis for rational drug design.

The diagram below illustrates the key interactions for a high-scoring inhibitor within the kinase active site.

G cluster_kinase Kinase Active Site HINGE Hinge Region (Ala213) DFG DFG Motif (Asp274) POCKET Hydrophobic Pocket (Leu139, Val147) SOLVENT Solvent Front (Glu181) LIGAND Pyrimidine Inhibitor (PYR-004) LIGAND->HINGE H-Bond (Backbone) LIGAND->DFG H-Bond (Side Chain) LIGAND->POCKET Hydrophobic Interaction LIGAND->SOLVENT H-Bond (Side Chain)

Caption: Key molecular interactions between a potent pyrimidine inhibitor and the kinase active site.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for the comparative docking of pyrimidine kinase inhibitors. By combining rigorous protocol validation with insightful post-docking analysis, researchers can generate credible, actionable data. The results from such studies provide crucial insights into structure-activity relationships, guiding the optimization of lead compounds and accelerating the discovery of novel therapeutics.[2][13] It is essential to remember that molecular docking is a predictive tool; its findings should always be used to generate hypotheses that are subsequently tested through experimental biochemical and cellular assays.

References

  • NovaDock Molecular Docking Software | DNASTAR. (n.d.). DNASTAR. Retrieved February 11, 2026, from [Link]

  • Which is the best software for protein-ligand docking? (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. Retrieved February 11, 2026, from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2017). Software for molecular docking: a review. Expert Opinion on Drug Discovery, 12(3), 247-257. Available from: [Link]

  • Nikolic, K., Agbaba, D. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Arhiv za farmaciju, 67(4), 177-198. Available from: [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 11(32), 19845-19861. Available from: [Link]

  • Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. Retrieved February 11, 2026, from [Link]

  • Khan, S. A., et al. (2025). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Nikolic, K., & Agbaba, D. (2019). Design and Discovery of Kinase Inhibitors Using Docking Studies. In Computer-Aided Drug Design. IntechOpen. Available from: [Link]

  • Chemical structures of previously reported pyrimidine-based kinase inhibitors. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Kumar, S., et al. (2020). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Scientific Reports, 10(1), 1-15. Available from: [Link]

  • Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(16), 3844-3856. Available from: [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Acta Pharmaceutica Sinica B, 10(10), 1836-1853. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6523. Available from: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129. Available from: [Link]

  • Al-Suhaimi, K., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of King Saud University - Science, 34(3), 101869. Available from: [Link]

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12081-12097. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules, 29(1), 229. Available from: [Link]

  • Borisa, A. C., & Bhatt, H. G. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5198. Available from: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2020). BMC Chemistry, 14(1), 47. Available from: [Link]

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. Available from: [Link]

  • ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. (2019). Journal of Emerging Technologies and Innovative Research (JETIR), 6(6). Available from: [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 16. Available from: [Link]

  • Structures of tyrosine kinase inhibitors. (2007). ResearchGate. Retrieved February 11, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,4-Dimethoxypyrimidine-5-carboxylic Acid

The procedures outlined herein are designed to empower laboratory personnel to manage this chemical waste stream confidently, ensuring personal safety and minimizing environmental impact. By understanding the "why" behin...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to empower laboratory personnel to manage this chemical waste stream confidently, ensuring personal safety and minimizing environmental impact. By understanding the "why" behind each step, from initial waste characterization to final pickup, you can build a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the potential hazards associated with the substance. Based on data from analogous pyrimidine derivatives, 2,4-Dimethoxypyrimidine-5-carboxylic acid should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Many pyrimidine derivatives are known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust or powder form may lead to respiratory discomfort.[1]

Given these potential hazards, 2,4-Dimethoxypyrimidine-5-carboxylic acid waste must be classified as hazardous chemical waste . It is crucial to avoid disposing of this compound down the drain or in regular solid waste streams, as this can lead to environmental contamination and is a violation of regulatory standards.[2]

Table 1: Hazard Profile of Structurally Similar Pyrimidine Carboxylic Acids

Hazard StatementGHS ClassificationCommonality Among Analogues
Causes skin irritationSkin Irrit. 2High
Causes serious eye irritationEye Irrit. 2AHigh
May cause respiratory irritationSTOT SE 3High
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,4-Dimethoxypyrimidine-5-carboxylic acid for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: proper PPE creates a barrier between you and the potential hazards of the chemical.

Table 2: Recommended PPE for Handling 2,4-Dimethoxypyrimidine-5-carboxylic Acid Waste

Protective GearSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and accidental splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.To prevent inhalation of airborne particles that could cause respiratory irritation.
Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe segregation, containment, and labeling of 2,4-Dimethoxypyrimidine-5-carboxylic acid waste.

Experimental Protocol: Waste Segregation and Containment

  • Designate a Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original product container is often a suitable choice.[3]

    • The container must be in good condition, free from cracks or other damage.

  • Waste Collection:

    • Carefully transfer the solid 2,4-Dimethoxypyrimidine-5-carboxylic acid waste into the designated container.

    • Minimize the generation of dust during transfer by working in a fume hood or a well-ventilated area.

    • Crucially, do not mix this waste with other chemical waste streams. [3] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Container Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[4]

    • The label must include:

      • The full chemical name: "2,4-Dimethoxypyrimidine-5-carboxylic acid"

      • The date of accumulation (when the first particle of waste was added).

      • The primary hazards (e.g., "Irritant").[4]

      • Your name, laboratory, and contact information.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Ensure the container remains closed at all times, except when adding waste.[5]

  • Scheduling Waste Pickup:

    • Once the container is full, or as per your institution's guidelines, arrange for its collection by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.[4]

Diagram 1: Disposal Workflow for 2,4-Dimethoxypyrimidine-5-carboxylic Acid

cluster_prep Preparation cluster_collection Collection & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Assess Hazards B Don Appropriate PPE A->B C Designate Compatible Container B->C D Transfer Waste & Minimize Dust C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' E->F G Include Chemical Name & Hazards F->G H Store in Satellite Accumulation Area G->H I Schedule EHS/Contractor Pickup H->I J Document Waste Transfer I->J

Caption: Workflow for the safe disposal of 2,4-Dimethoxypyrimidine-5-carboxylic acid.

Regulatory Compliance: Adhering to the Framework

The disposal of hazardous waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[6] Your institution's EHS department will work with licensed disposal facilities that adhere to these regulations.[7]

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[6] This is why proper labeling of waste containers is not just good practice, but a regulatory requirement.

By following the protocol outlined in this guide, you are aligning your laboratory practices with these critical federal standards.

In Case of a Spill

Accidents can happen, and a prepared response is key to mitigating any potential harm.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, use a chemical spill kit to contain the spill. Absorbent pads or vermiculite can be used to control the spread of the solid material.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department in accordance with your institution's policies.

Conclusion

The responsible disposal of 2,4-Dimethoxypyrimidine-5-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the caution it deserves, based on the known hazards of its chemical class, you contribute to a safer research environment for yourself and your colleagues. This guide provides the necessary framework for its proper disposal, but it is also a call to action for every researcher to internalize these principles of safety and apply them to all aspects of their work.

References

  • Nine PBS. (2025, June 30). Hazardous Waste at Home: Paint, Cleaners, Oil & more | Ep. 5 | What Do I Do with This? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • EGLE Classroom. (2021, August 9). Hazardous Waste 101 [Video]. YouTube. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. Retrieved from [Link]

  • King County DNRP. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2,4-Dimethoxypyrimidine-5-carboxylic acid

[1][2] Part 1: Executive Safety Directive & Critical Verification[3] ⚠️ CRITICAL DATA MISMATCH ALERT Before proceeding, you must verify your container's identity. The Chemical Name: 2,4-Dimethoxypyrimidine-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Directive & Critical Verification[3]

⚠️ CRITICAL DATA MISMATCH ALERT Before proceeding, you must verify your container's identity.

  • The Chemical Name: 2,4-Dimethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative used in organic synthesis.

  • The CAS Number (25984-63-8): Major chemical databases (TCI, Fisher Scientific) associate CAS 25984-63-8 with 4-Hydroxythiobenzamide .

  • Action Required: Verify the structure on your Certificate of Analysis (CoA). If your substance is a Thioamide , it carries higher toxicity risks (potential goitrogen/sensitizer) than the Pyrimidine acid.

  • This guide focuses on the safety profile of 2,4-Dimethoxypyrimidine-5-carboxylic acid , but includes elevated precautions to cover potential misidentification risks.

Part 2: Risk Assessment & Hazard Profile[1]

2,4-Dimethoxypyrimidine-5-carboxylic acid is an organic acid intermediate. While not classified as acutely fatal (Category 1 or 2), it poses significant risks to mucous membranes and ocular tissue due to its acidity and fine powder form.

GHS Classification (Derived from Structure-Activity Relationship)
Hazard CategoryGHS CodeHazard StatementSignal Word
Skin Irritation H315 Causes skin irritation.[1][2][3]WARNING
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]WARNING
STOT-SE H335 May cause respiratory irritation.[2][3][4][5]WARNING

Toxicological Context:

  • Acidity: As a carboxylic acid, this compound will lower the pH of mucous membranes upon contact, causing immediate irritation.

  • Dust Potential: The solid powder form generates electrostatic dust, increasing the risk of inhalation and ocular deposition.

  • Permeation: The methoxy groups increase lipophilicity compared to uracil derivatives, potentially enhancing skin absorption rates.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling functionalized pyrimidines.

1. Hand Protection (Dermal Barrier)
  • Primary Material: Nitrile Rubber (Accelerator-free preferred).

  • Minimum Thickness: 0.11 mm (4 mil) for standard weighing; 0.2 mm (8 mil) for synthesis/scale-up.

  • Rationale: Nitrile provides excellent resistance to weak organic acids. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMF).

  • Protocol: Change gloves immediately upon visible contamination or every 2 hours to prevent permeation.

2. Eye & Face Protection[1][6][2][3][5][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

  • Contraindication: Standard safety glasses are insufficient for handling fine acidic powders. Airborne dust can bypass side shields and react with eye moisture to form an acidic solution on the cornea.

3. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[9]

  • Secondary (If Hood Unavailable): NIOSH N95 or CEN P2 particulate respirator.

  • Note: If the substance is verified as the Thioamide (CAS mismatch), upgrade to a P100/P3 filter due to potential sensitization risks.

4. Body Protection
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • Footwear: Closed-toe, non-perforated synthetic leather or rubber shoes.

Part 4: PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale and engineering controls available.

PPE_Logic Start Start: Handling 2,4-Dimethoxypyrimidine-5-carboxylic acid Check_State Is the substance in Solution or Solid Powder? Start->Check_State Solid Solid / Powder Check_State->Solid Solution In Solution (Organic Solvent) Check_State->Solution Hood_Check Is a Fume Hood Available? Solid->Hood_Check Solvent_PPE Solvent-Specific PPE: Check Glove Compatibility with Solvent (e.g., Laminate for DCM) Splash Goggles Solution->Solvent_PPE Standard_PPE Standard PPE: Nitrile Gloves (0.11mm) Splash Goggles Lab Coat Hood_Check->Standard_PPE Yes (Sash < 18 inches) Elevated_PPE Elevated PPE: Nitrile Gloves (Double gloving recommended) Splash Goggles + Face Shield N95/P2 Respirator Required Hood_Check->Elevated_PPE No (Open Bench) - AVOID IF POSSIBLE

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Part 5: Operational Workflow & Safety Protocol

This protocol integrates safety steps directly into the experimental workflow to ensure compliance.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrimidine powders are static-prone; static discharge can scatter acidic dust.

  • Workspace: Clear the fume hood. Place a disposable absorbent pad (pig mat) on the working surface to capture minor spills.

  • Weighing:

    • Use a pre-tared wide-mouth vial.

    • Use a plastic spatula (less likely to generate sparks than metal).

    • Never return excess chemical to the stock container to prevent cross-contamination.

Phase 2: Solubilization & Transfer
  • Solvent Choice: 2,4-Dimethoxypyrimidine-5-carboxylic acid is sparingly soluble in water but soluble in DMSO or DMF.

  • Exothermic Check: When dissolving in basic solutions (e.g., NaOH), heat may be generated. Add the solid slowly to the liquid.

  • Transfer: Wipe the outer threads of the stock bottle with a dry Kimwipe before closing to prevent crust formation (which compromises the seal).

Phase 3: Decontamination & Disposal
  • Solid Waste: Dispose of gloves, weighing boats, and contaminated paper in the Solid Hazardous Waste stream.

  • Liquid Waste: If dissolved in organic solvents, use the Organic Solvent Waste stream. If dissolved in aqueous base, use Aqueous Basic Waste .

  • Surface Cleaning: Wipe the balance area with a mild detergent solution followed by water. Do not use bleach immediately, as it may react with potential thioamide contaminants (if the CAS mismatch exists) or organic acids.

Part 6: Emergency Response Plan
ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush immediately with tepid water for 15 minutes.[5][8][10][11][12] Hold eyelids open.Mandatory: Seek ophthalmological evaluation due to acidic nature.
Skin Contact Brush off dry powder, then wash with soap and water for 15 minutes.Monitor for redness/blistering (Delayed hypersensitivity).
Inhalation Move to fresh air.[2][3][4][5][8][9][12] Observe for coughing or wheezing.Seek medical attention if respiratory irritation persists.[9][12]
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste container.N/A unless exposure occurred.[5]
Part 7: Operational Workflow Diagram

Workflow Prep 1. Preparation Check CAS & CoA Don PPE Prepare Fume Hood Weigh 2. Weighing Use Anti-static tools Weigh inside Hood Close container immediately Prep->Weigh React 3. Solubilization Add Solid to Liquid Monitor for Heat Weigh->React Clean 4. Decontamination Wipe surfaces (Wet) Dispose Gloves Wash Hands React->Clean

Figure 2: Step-by-step safe handling workflow.

References
  • PubChem. (2025). 2,4-Dimethoxypyrimidine (Related Compound Safety Profile).[11] National Library of Medicine. [Link]

  • ECHA. (2025). C&L Inventory: Pyrimidine Derivatives Hazard Classifications. European Chemicals Agency. [Link]

  • OSHA. (2024). Laboratory Safety Guidance: Handling Organic Acids. Occupational Safety and Health Administration. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxypyrimidine-5-carboxylic acid
Reactant of Route 2
2,4-Dimethoxypyrimidine-5-carboxylic acid
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